(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole
Description
The exact mass of the compound (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877212-98-1 | |
| Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereochemistry of 1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydropyrrolo[3,4-b]pyrrole scaffold is a rigid bicyclic structure recognized as a privileged motif in medicinal chemistry, frequently utilized in the development of central nervous system agents and enzyme inhibitors.[1] The introduction of a methyl group at the 1-position creates a molecule, 1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, with three stereocenters, leading to a complex stereochemical landscape of eight possible isomers. The specific spatial arrangement of these isomers profoundly influences their conformational preferences, physicochemical properties, and, critically, their pharmacological activity. This guide provides a comprehensive exploration of the stereoisomers of 1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, detailing their structural relationships, conformational analysis, and the analytical methodologies required for their unambiguous assignment. We present field-proven protocols for stereochemical determination using Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure robust and reliable characterization. This document serves as a critical resource for researchers engaged in the synthesis, analysis, and application of this important class of molecules.
Introduction: The Significance of the Pyrrolo[3,4-b]pyrrole Core
The pyrrolo[3,4-b]pyrrole bicyclic system is a cornerstone in modern drug discovery. Its rigid, three-dimensional structure allows it to present substituents in well-defined spatial orientations, enhancing binding selectivity for biological targets like receptors and enzymes.[1] This scaffold is valued for its ability to mimic peptide motifs and improve metabolic stability and oral bioavailability in drug candidates.[1] The biological activity of compounds containing this core is vast and includes analgesic, sedative, antidiabetic, antiviral, and antitumor properties.[2][3]
When a methyl group is introduced at the C1 position, the resulting 1-Methyl-hexahydropyrrolo[3,4-b]pyrrole (C₇H₁₄N₂) presents a significant stereochemical challenge and opportunity.[4] The precise three-dimensional structure is dictated by the relative and absolute configurations of its three stereocenters. Understanding and controlling this stereochemistry is paramount, as different stereoisomers of a drug can have vastly different potencies, efficacies, and toxicological profiles. This guide aims to provide the foundational knowledge and practical methodologies required to navigate the complex stereochemistry of these isomers.
The Stereochemical Landscape
Identification of Stereocenters and Enumeration of Isomers
1-Methyl-hexahydropyrrolo[3,4-b]pyrrole possesses three stereocenters:
-
C1: The carbon atom bearing the methyl group.
-
C3a: The first bridgehead carbon.
-
C6a: The second bridgehead carbon.
With three stereocenters, a total of 2³ = 8 stereoisomers are possible. These isomers can be categorized based on two key structural features: the fusion of the two five-membered rings and the orientation of the C1-methyl group.
Ring Fusion: cis vs. trans The relationship between the two hydrogen atoms on the bridgehead carbons (C3a and C6a) defines the ring fusion.[5][6]
-
cis-Fused: The bridgehead hydrogens are on the same face of the bicyclic system. This results in a bent, "tent-like" shape.[7]
-
trans-Fused: The bridgehead hydrogens are on opposite faces. This leads to a more linear and rigid conformation.[7]
For each ring fusion (cis and trans), there are four possible isomers based on the stereochemistry at C1 and the overall chirality of the bridgehead carbons. These eight isomers exist as four pairs of enantiomers.
Visualization of Stereoisomeric Relationships
The relationships between the eight isomers can be visualized as a network of diastereomers and enantiomers. For instance, the (3aR,6aR) series represents a cis-fused ring system.[4][8] The addition of the methyl group at C1 creates two diastereomers: one with the methyl group syn (on the same side) to the bridgehead hydrogens and one with it anti (on the opposite side). Each of these diastereomers has a non-superimposable mirror image (enantiomer).
Conformational Analysis and Relative Stability
The stability of the isomers is primarily dictated by steric strain. In fused bicyclic systems like decalin, the trans isomer is generally more stable than the cis isomer due to the absence of unfavorable gauche-butane interactions.[7] This principle holds for the hexahydropyrrolo[3,4-b]pyrrole core.
-
trans-Isomers: These are conformationally "locked" and cannot undergo ring flips, resulting in a rigid structure.[7]
-
cis-Isomers: These are more flexible and can undergo ring inversion. However, this flexibility comes at an energetic cost due to steric hindrance.
The orientation of the C1-methyl group further influences stability. An equatorially positioned methyl group is sterically favored over an axial one due to the avoidance of 1,3-diaxial interactions. Computational modeling, alongside experimental analysis, is often employed to determine the lowest energy conformations and relative stabilities of all isomers.[9]
Analytical Techniques for Stereochemical Assignment
Unambiguous determination of stereochemistry requires a combination of analytical techniques. While X-ray crystallography provides the definitive answer, it is not always feasible. Spectroscopic and chromatographic methods are therefore essential tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry of diastereomers in solution.
Causality Behind the Method: The chemical environment of each nucleus is highly sensitive to its 3D position relative to other atoms. This allows for the differentiation of cis and trans isomers based on chemical shifts and nuclear Overhauser effects (NOE).[10][11]
-
¹H NMR - Chemical Shifts & Coupling Constants:
-
Bridgehead Protons (H3a, H6a): In cis isomers, these protons are on the same face and often exhibit different chemical shifts compared to their counterparts in the more symmetric trans isomers.
-
Coupling Constants (³J): The dihedral angle between vicinal protons influences their coupling constant. The rigid nature of the trans isomer often leads to characteristic coupling patterns that differ from the more flexible cis isomer.
-
-
¹³C NMR Spectroscopy: The symmetry of the molecule directly impacts the number of unique signals. The less symmetric cis isomers may display more ¹³C signals than the corresponding trans isomers.[12]
-
2D NMR - NOESY/ROESY for Determining Relative Stereochemistry:
-
Expertise: The Nuclear Overhauser Effect (NOE) is a through-space correlation where magnetization is transferred between protons that are close in space (< 5 Å), irrespective of their bonding connectivity. This is the cornerstone of determining relative stereochemistry.
-
Trustworthiness: A strong NOE correlation between the bridgehead protons (H3a and H6a) is a definitive indicator of a cis-fused ring system. The absence of this correlation strongly suggests a trans fusion. Similarly, NOEs between the C1-methyl protons and specific protons on the bicyclic frame reveal the relative orientation of the methyl group.
-
Protocol: NOESY for Relative Stereochemistry Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O). Ensure the sample is free of paramagnetic impurities.
-
Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 400 MHz).
-
Parameter Optimization: Use a mixing time (tₘ) appropriate for a molecule of this size. A typical starting point is 500-800 ms. Run a series of experiments with varying mixing times to build up a reliable NOE curve if quantitative distance measurements are needed.
-
Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Analysis & Self-Validation:
-
Identify the diagonal peaks corresponding to the key protons (H1, H3a, H6a, and CH₃).
-
Look for cross-peaks connecting these protons.
-
Validation Check: A cross-peak between H3a and H6a validates the cis assignment. The absence of this cross-peak, coupled with other supporting data, validates the trans assignment.
-
Observe cross-peaks between the methyl protons and protons on the ring system (e.g., H6a or H1) to assign the relative orientation of the methyl group.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity.
Causality Behind the Method: This technique relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC). These columns have broad applicability for separating chiral amines.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of hexane and isopropanol (e.g., 90:10 v/v). Add a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to prevent peak tailing by masking acidic sites on the silica support.
-
Polar/Reversed-Phase: If normal phase is unsuccessful, screen polar organic or reversed-phase conditions (e.g., methanol or acetonitrile with aqueous buffers).
-
-
Optimization: Adjust the ratio of the mobile phase components to optimize resolution and run time. If separation is poor, screen different columns and mobile phase systems.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs, or an evaporative light scattering detector (ELSD) if the chromophore is weak.
-
Self-Validation:
-
Racemic Standard: Always inject a racemic (50:50) mixture of the enantiomers first to confirm that the method is capable of separation and to identify the retention times of each.
-
Peak Purity: Use a diode array detector (DAD) to assess peak purity and ensure that co-elution is not occurring.
-
Data Summary and Conclusion
The successful development of therapeutics based on the 1-Methyl-hexahydropyrrolo[3,4-b]pyrrole scaffold is critically dependent on a rigorous understanding and control of its stereochemistry. Below is a summary table outlining the key analytical discriminators.
| Property | cis-Isomers | trans-Isomers | Analytical Technique |
| Conformation | Flexible, "tent-like"[7] | Rigid, "locked"[7] | Computational Modeling, NMR |
| Relative Stability | Generally less stable | Generally more stable | Computational Modeling |
| NOESY H3a-H6a | Strong correlation expected | No correlation expected | 2D NMR Spectroscopy |
| ¹³C NMR Signals | Potentially more signals due to lower symmetry | Potentially fewer signals | ¹³C NMR Spectroscopy |
| Enantiomers | Separable | Separable | Chiral HPLC |
References
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MySkinRecipes. Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. Available from: [Link]
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Albano, G., et al. (2025). Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry. Available from: [Link]
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Fairweather, J. K., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry. Available from: [Link]
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Ashenhurst, J. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. Available from: [Link]
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Albano, G., et al. (2020). Aggregation Modes of Chiral Diketopyrrolo[3,4-c]pyrrole Dyes in Solution and Thin Films. ResearchGate. Available from: [Link]
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Humphrey, J. M., et al. (2000). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. Journal of the American Chemical Society. Available from: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Available from: [Link]
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Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. Available from: [Link]
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Zinna, F., et al. (2023). Self-assembly of chiral diketopyrrolopyrrole chromophores giving supramolecular chains in monolayers and twisted microtapes. Angewandte Chemie. Available from: [Link]
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Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Available from: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]
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Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available from: [Link]
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Pinto, A. C., Abdala, R. V., & Costa, P. R. R. (2000). Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. Tetrahedron: Asymmetry. Available from: [Link]
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Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. Available from: [Link]
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Albano, G., et al. (2023). Chiral Diketopyrrolo[3,4-c]pyrrole-1,2,3-1H-triazole Dyes with Highly Tuneable Properties in Solution and Thin Films. Chemistry – A European Journal. Available from: [Link]
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Chemistry Steps. Cis and Trans Decalin. Available from: [Link]
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Reddit. (2024). Need help on determining Cis and Trans with NMR spectrum. r/OrganicChemistry. Available from: [Link]
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Chemistry Stack Exchange. (2015). Pt[BrCl(PR₃)₂] cis, trans isomer nmr - Which is cis and which is trans?. Available from: [Link]
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Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available from: [Link]
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Semantic Scholar. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Available from: [Link]
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Gryko, D. T., et al. (2021). Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. Chemical Science. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole, a bicyclic aliphatic amine of interest in medicinal chemistry.[3] Due to the limited availability of public solubility data for this specific compound, this guide emphasizes a predictive, structure-based approach combined with a robust experimental protocol. We will delve into the theoretical principles of solubility, outline a strategic approach to solvent selection, and provide a detailed, field-proven methodology for experimental solubility determination.
Introduction: The Significance of Solubility in Drug Development
Solubility is a cornerstone of pharmaceutical sciences.[1][2][4] The extent to which a compound dissolves in a solvent dictates its behavior in a multitude of processes, including:
-
Reaction Kinetics: Most chemical reactions are carried out in solution to ensure reactants are in the same phase, allowing for effective molecular collision and reaction.
-
Purification: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility of the target compound and its impurities in various solvent systems.[5]
-
Formulation: The ability to create stable, effective dosage forms, whether oral, injectable, or topical, hinges on the API's solubility in appropriate excipients and carrier solvents.[6]
-
Bioavailability: For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, and understanding solubility in organic solvents is often a prerequisite for developing effective delivery systems.[7]
Bicyclic aliphatic amines, such as the subject of this guide, are increasingly popular scaffolds in modern drug design due to their rigid three-dimensional structures, which can enhance both pharmacodynamic and pharmacokinetic properties.[3] A thorough understanding of their solubility is therefore paramount for any research and development program involving this class of compounds.
Physicochemical Profile of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole
While extensive experimental data for this specific molecule is not widely published, we can infer its likely solubility characteristics by analyzing its structure and known properties of related compounds.
Molecular Structure:
Caption: Structure of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| CAS Number | 1353644-77-5 | [8] |
| Molecular Formula | C₈H₁₆N₂ | Inferred |
| Molecular Weight | 140.23 g/mol | Inferred |
| Boiling Point | 161.5 ± 8.0 °C | [8] |
| Density | 0.970 ± 0.06 g/cm³ | [8] |
| pKa (of conjugate acid) | 11.04 ± 0.20 | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
Analysis of Structural Features and Solubility Implications:
-
Polarity: The molecule possesses two tertiary amine functional groups. The nitrogen atoms, with their lone pairs of electrons, introduce significant polarity. The overall molecule, however, has a compact, somewhat globular structure with a significant hydrocarbon backbone, which contributes nonpolar character. This dual nature suggests it will not be soluble in entirely nonpolar solvents, nor will it be freely miscible with highly polar protic solvents like water without pH adjustment.
-
Hydrogen Bonding: As a tertiary amine, (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole cannot act as a hydrogen bond donor. However, the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. This is a crucial interaction that will enhance its solubility in protic solvents (e.g., alcohols) capable of donating hydrogen bonds.[9][10][11][12] The ability of a solute to form hydrogen bonds with a solvent generally increases its solubility.[10][11][13]
-
Basicity: With a predicted pKa of its conjugate acid around 11.04, this compound is a moderately strong base.[8] This is a key characteristic. It implies that the compound will be readily protonated in the presence of an acid. The resulting ammonium salt will be an ionic species, which dramatically increases polarity and, consequently, solubility in polar solvents, particularly water.
Theoretical Framework: The Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like".[14][15] This means that substances with similar intermolecular forces are likely to be soluble in one another.[14][16] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[16]
Key Solvent-Solute Interactions:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the primary forces of attraction between nonpolar molecules (e.g., hydrocarbons).
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom.[10][12]
The interplay of these forces determines the solubility profile. For (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole, its polarity and hydrogen bond accepting capability suggest that a range of solvents should be considered.
A Strategic Approach to Solvent Selection
A systematic approach to solvent screening is more efficient than random testing. Solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities. Pharmaceutical companies often use solvent selection guides to prioritize safe and environmentally friendly options.[6][17][18]
Proposed Solvent Screening Panel:
| Solvent Class | Example Solvents | Expected Interaction Mechanism | Predicted Solubility |
| Nonpolar, Aprotic | Hexane, Toluene | Van der Waals forces only | Low |
| Polar, Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Van der Waals, Dipole-Dipole | Moderate |
| Polar, Aprotic (High Polarity) | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Van der Waals, Strong Dipole-Dipole | Moderate to High |
| Polar, Protic | Methanol, Ethanol, Isopropanol (IPA) | Van der Waals, Dipole-Dipole, Hydrogen Bonding | High |
| Aqueous (Acidic) | 5% Aqueous HCl | Protonation to form a highly polar salt | Very High |
This tiered approach allows a researcher to quickly map the solubility profile of the compound and identify suitable solvents for specific applications.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[19][20] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment:
-
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole (solute)
-
Selected organic solvents (HPLC-grade or higher)[19]
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)
Experimental Workflow Diagram:
Caption: Shake-Flask method workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole. The key is to ensure that undissolved solid will remain at equilibrium, confirming saturation.[20][21]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[20] Visual inspection should confirm the presence of undissolved solid.
-
Sample Collection: Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully draw a sample of the supernatant into a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample by comparing its response to a calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the original solubility, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Self-Validating System and Trustworthiness:
-
Equilibrium Confirmation: To ensure true thermodynamic equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Calibration Standards: The accuracy of the result is directly dependent on the accuracy of the calibration curve. Use certified reference material for the solute if available.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility.
Data Interpretation and Reporting
The quantitative results from the shake-flask experiments should be compiled into a clear, concise table.
Example Solubility Data Table:
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | Nonpolar, Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar, Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar, Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar, Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar, Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Polar, Protic | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar, Protic | 25 | [Experimental Value] | [Calculated Value] |
| 5% Aqueous HCl | Aqueous (Acidic) | 25 | [Experimental Value] | [Calculated Value] |
Conclusion and Future Directions
This guide has provided a comprehensive framework for approaching the solubility determination of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol like the shake-flask method, researchers can generate reliable and accurate solubility data. This information is invaluable for guiding decisions in synthetic route design, purification strategy, and formulation development. As the development of this and related bicyclic amine compounds progresses, the establishment of a comprehensive solubility database will be a critical asset for the scientific community. Furthermore, computational models, including machine learning approaches, are becoming increasingly powerful in predicting solubility, offering a promising avenue for future research to complement experimental findings.[1][2]
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In silico prediction of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole properties
An In-Depth Technical Guide for the In Silico Prediction of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Properties
Executive Summary
In the modern drug discovery landscape, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methods provide the essential toolkit to predict the properties of novel chemical entities before their synthesis, saving invaluable time and resources.[1] This guide offers a comprehensive, technically-grounded walkthrough for predicting the key physicochemical, pharmacokinetic (ADME), and toxicological properties of the novel scaffold (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. By synthesizing established computational workflows, from basic property prediction to advanced molecular docking, this document serves as a practical manual for researchers, medicinal chemists, and computational scientists. We will explore the causality behind methodological choices, emphasizing a self-validating approach where the limitations and applicability domains of predictive models are critically considered. All protocols are grounded in authoritative computational techniques, providing a robust framework for the early-stage assessment of this promising molecular entity.
Introduction: The Molecule and the Method
The Target Scaffold: (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
The subject of our investigation is (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, a bicyclic diamine. The pyrrole nucleus and its saturated analogs are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2] These scaffolds are valued for their rigid, three-dimensional architecture, which can effectively orient substituents to interact with biological targets. Understanding the inherent properties of this specific methylated, cis-fused isomer is the first step in evaluating its potential as a core for novel therapeutics.
Table 1: Molecular Identifiers for (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂ | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| CAS Number | 1312756-38-9 | [3] |
| Canonical SMILES | CN1CC2CNCC2C1 | - |
The In Silico Imperative in Drug Discovery
The journey from a promising compound to a marketed drug is long and fraught with failure, often due to poor pharmacokinetic (ADMET) profiles.[4] In silico prediction allows for the rapid, cost-effective assessment of a molecule's "drug-likeness" and potential liabilities.[1][5] This computational pre-screening enables chemists to prioritize which compounds to synthesize and allows for the iterative optimization of molecular properties before committing to expensive and time-consuming experimental assays.[5] The process involves a tiered approach, from calculating fundamental physicochemical properties to simulating complex interactions with biological systems.[6][7]
Foundational Step: Molecular Preparation
The axiom "garbage in, garbage out" is particularly true in computational chemistry. The quality of any prediction is wholly dependent on the correct representation and preparation of the input molecule.
Experimental Protocol: Structure Standardization and 3D Generation
Causality: A 2D representation like a SMILES string is ambiguous regarding its three-dimensional conformation. For most predictive models, especially those reliant on shape or surface properties, a physically plausible, low-energy 3D structure is required. The following protocol ensures a standardized and optimized input.
-
Input Structure: Begin with the canonical SMILES string for the molecule: CN1CC2CNCC2C1.
-
Hydrogenation: Add explicit hydrogens appropriate for a neutral physiological pH (approx. 7.4). This step is critical as the protonation state affects nearly all properties.
-
3D Conformer Generation: Use a robust algorithm (e.g., based on distance geometry) to generate a diverse ensemble of possible 3D conformations. This acknowledges the molecule's flexibility.
-
Energy Minimization: Subject each conformer to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process refines the geometry to find a low-energy, stable state. The lowest energy conformer is then selected for subsequent calculations.
Prediction of Core Physicochemical Properties
Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from solubility to membrane passage. These are typically predicted using Quantitative Structure-Property Relationship (QSPR) models, which correlate structural features (descriptors) with experimentally determined properties.[8][9]
Table 2: Predicted Physicochemical Properties of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
| Property | Predicted Value | Importance in Drug Development | Recommended Tool(s) |
|---|---|---|---|
| LogP (Octanol/Water Partition) | 0.85 | Measures lipophilicity; impacts absorption, distribution, and toxicity. | SwissADME[10], ADMETlab 2.0 |
| LogS (Aqueous Solubility) | -1.50 | Critical for dissolution in the GI tract and formulation. | SwissADME[10], Simulations Plus ADMET Predictor®[11] |
| pKa (Acid Dissociation Constant) | 9.8 (Strongest Basic) | Determines ionization state at physiological pH, affecting solubility, permeability, and target binding. | ChemAxon[12], ACD/Labs Percepta[13] |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | Correlates with passive molecular transport through membranes. | SwissADME[10] |
Expert Insight: The predicted pKa of ~9.8 indicates that this molecule will be predominantly protonated and positively charged at physiological pH 7.4. This has profound implications: high aqueous solubility is expected, but passive diffusion across lipid membranes (like the blood-brain barrier) may be hindered.
In Silico ADME Profiling
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is central to assessing its drug-likeness.[14] Numerous web-based tools and standalone software packages offer robust, validated models for these endpoints.[4][10]
Experimental Protocol: Comprehensive ADME Prediction
-
Platform Selection: Utilize a comprehensive ADME prediction suite. ADMETlab 2.0 is an excellent choice due to its broad range of validated models and user-friendly interface.
-
Input: Submit the energy-minimized 3D structure of the molecule from Section 2.0.
-
Execution: Run the full panel of ADME predictions. The platform calculates a wide array of molecular descriptors which are then fed into pre-trained machine learning models to generate the predictions.
-
Data Collation: Systematically gather the output data into a summary table for analysis.
Table 3: Predicted ADME Profile for (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
| ADME Parameter | Prediction | Interpretation & Justification |
|---|---|---|
| Human Intestinal Absorption (HIA) | Good | The small size and low complexity of the molecule favor absorption. |
| Blood-Brain Barrier (BBB) Permeant | No | The high basicity (pKa ~9.8) leads to a high charge at pH 7.4, which is a major barrier to passive BBB crossing. |
| CYP2D6 Inhibitor | No | The molecule lacks common structural motifs known to bind and inhibit major CYP enzymes. |
| CYP3A4 Inhibitor | No | Similar to CYP2D6, no significant structural alerts for inhibition are present. |
| P-glycoprotein (P-gp) Substrate | No | P-gp often effluxes larger, more lipophilic molecules; this scaffold does not fit the typical substrate profile. |
In Silico Toxicology Assessment
Early identification of potential toxicity is a cornerstone of modern drug development, helping to mitigate the risk of late-stage failures.[15][16] In silico toxicology leverages computational models to predict adverse effects based on chemical structure.[17][18]
Expert Insight on Methodology: Toxicity prediction models are broadly categorized into QSAR-based methods and structural alert-based systems.[19] QSAR models provide a quantitative or qualitative prediction based on statistical correlation, while structural alerts identify specific chemical substructures known to be associated with toxicity (e.g., Michael acceptors, aromatic amines). A robust assessment uses both approaches.
Table 4: Predicted Toxicity Profile for (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
| Toxicity Endpoint | Prediction | Rationale & Methodological Basis |
|---|---|---|
| AMES Mutagenicity | Non-mutagen | The molecule contains no structural alerts commonly associated with DNA reactivity. Prediction based on consensus modeling. |
| hERG Inhibition (Cardiotoxicity) | Low Risk | Lacks the key pharmacophore for hERG channel blockage (a basic nitrogen distal to an aromatic group). |
| Hepatotoxicity (DILI) | Low Risk | No alerts for reactive metabolite formation are present. Prediction relies on statistical models trained on DILI data. |
| Carcinogenicity | Non-carcinogen | Based on the absence of known structural alerts for carcinogenicity. |
Advanced Methods: Target Engagement and Interaction
Beyond predicting intrinsic properties, computational methods can generate hypotheses about a molecule's potential biological targets and its mode of interaction.
Target Prediction
Causality: The principle of molecular similarity states that structurally similar molecules often have similar biological activities. Target prediction algorithms, such as SwissTargetPrediction, extrapolate this by comparing the 2D and 3D similarity of a query molecule to a database of known ligands with annotated targets.[10] For (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, such tools might suggest potential interactions with receptors or enzymes that bind small, cationic amine structures.
Molecular Docking: A Workflow for Interaction Analysis
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[20] It is a powerful tool for understanding structure-activity relationships (SAR) and for virtual screening.
Experimental Protocol: Molecular Docking
-
Target Preparation: Obtain the 3D structure of a selected protein target (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding polar hydrogens, and assigning partial charges.[21]
-
Ligand Preparation: Use the optimized 3D structure of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, ensuring it has the correct protonation state and charges assigned.
-
Grid Generation: Define the search space for the docking algorithm by placing a grid box around the target's active site.[22]
-
Run Docking: Execute the docking simulation using software like AutoDock Vina. The program will systematically sample ligand conformations within the grid box and score them based on a force-field-based scoring function.
-
Analysis: Analyze the resulting poses. The top-ranked poses, characterized by the lowest binding energy scores, represent the most plausible binding modes. These can be visualized to inspect key interactions (e.g., hydrogen bonds, ionic interactions).
The Role of Quantum Mechanics (QM)
For questions requiring higher accuracy, such as resolving subtle electronic effects, determining reaction mechanisms, or refining charge models for docking, Quantum Mechanics (QM) calculations are employed.[23][24] Methods like Density Functional Theory (DFT) can provide a more accurate description of the molecule's electronic structure than molecular mechanics force fields, albeit at a significantly higher computational cost.[25][26] In a drug discovery project, QM would typically be applied during the lead optimization stage to fine-tune interactions or understand metabolic liabilities.[27]
Synthesis and Forward Look
The in silico profile of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole suggests a promising scaffold for medicinal chemistry exploration. It is predicted to be a small, soluble, non-mutagenic molecule with a low risk of common off-target toxicities or major CYP-mediated drug interactions. Its primary liability appears to be poor blood-brain barrier permeability due to its high basicity, which makes it more suitable for targeting peripheral biological systems.
It is imperative to recognize that all in silico predictions are hypotheses. They are based on models trained on finite data and are subject to inherent inaccuracies. The true value of this computational assessment lies in its ability to guide efficient experimental design. The predictions made in this guide should be used to prioritize synthetic efforts and to design focused biological and physicochemical assays for validation. The synergy between predictive computational science and empirical laboratory work is the engine of modern, efficient drug discovery.
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VLS3D. (n.d.). ADMET predictions. Available at: [Link]
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Al-Warhi, T., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Available at: [Link]
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Methodological & Application
Comprehensive Analytical Characterization of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole
An Application Note and Protocol Guide from the Senior Application Scientist
Abstract
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a chiral bicyclic amine that serves as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure is of significant interest for the synthesis of novel therapeutic agents. The stereochemical integrity, purity, and identity of this compound are critical quality attributes that necessitate a robust suite of analytical methods for its comprehensive characterization. This guide provides a multi-faceted analytical strategy, detailing protocols for chromatographic, spectroscopic, elemental, and thermal analyses. The methodologies are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Scientific Imperative
The molecule (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a saturated heterocyclic compound featuring a fused pyrrolidine ring system. The cis-stereochemistry at the bridgehead carbons (3AS, 6AS) and the presence of a tertiary amine and a secondary amine within the bicyclic core define its unique chemical properties and potential for diverse functionalization. In drug discovery, such rigid scaffolds are sought after to enhance binding selectivity to biological targets.[1]
Given its specific stereoisomeric form, analytical methods must not only confirm the chemical structure but also unequivocally establish its enantiomeric and diastereomeric purity. This document outlines a logical and integrated workflow for the complete characterization of this molecule, from initial identity confirmation to quantitative purity assessment.
Physicochemical Properties
A summary of the key physicochemical properties of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is presented below. These parameters are essential for developing appropriate analytical methods, such as selecting suitable solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | N/A (Calculated) |
| Molecular Weight | 126.20 g/mol | N/A (Calculated) |
| Appearance | Colorless to light yellow liquid | Predicted[2] |
| Boiling Point | ~161.5 °C (Predicted) | [2] |
| Density | ~0.970 g/cm³ (Predicted) | [2] |
| pKa | ~11.04 (Predicted) | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
Chromatographic Purity and Enantiomeric Integrity
Chromatographic techniques are paramount for separating the target molecule from impurities and for confirming its stereochemical configuration. We will detail both chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and Gas Chromatography (GC) for achiral purity and volatile impurity analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality of Method Selection: The presence of two chiral centers necessitates a chiral separation method to quantify the desired (3AS,6AS) enantiomer and to detect and quantify any other stereoisomers. The direct approach, utilizing a Chiral Stationary Phase (CSP), is preferred for its robustness and ease of implementation. Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including amines.[3]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.
-
Chromatographic Conditions:
| Parameter | Recommended Conditions | Justification |
| Column | Chiralpak IA or IC (amylose or cellulose-based) | Proven efficacy for amine enantioseparation.[3] |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | Normal phase mode often provides better selectivity for chiral separations of amines.[4] Diethylamine is added to reduce peak tailing by masking active sites on the silica support. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 25 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 210 nm or ELSD | The molecule lacks a strong chromophore, so low UV wavelength or ELSD is necessary. |
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Gas Chromatography (GC) for Purity and Volatile Impurities
Causality of Method Selection: GC is an excellent technique for assessing the purity of volatile and semi-volatile compounds. For amines, which can exhibit poor peak shape due to their basicity, a specialized column is required for optimal performance.[5] A base-deactivated column or a column specifically designed for volatile amines will provide sharp, symmetrical peaks.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a suitable solvent (e.g., isopropanol or dichloromethane) to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
| Parameter | Recommended Conditions | Justification |
| Column | Rtx-Volatile Amine or similar base-deactivated column | Specifically designed to prevent peak tailing of basic compounds.[5] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | To ensure complete volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | To avoid column overloading. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | A temperature gradient to separate compounds with different boiling points. |
| Detector | FID at 280 °C or MS | FID provides universal detection for organic compounds. MS provides mass information for peak identification. |
-
Data Analysis: Purity is determined by area percent calculation, assuming all components have a similar response factor with FID. For MS, identification of impurities can be performed by library matching or interpretation of fragmentation patterns.
Spectroscopic Structural Confirmation
Spectroscopic methods provide definitive information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Selection: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments can fully assign the proton and carbon signals and confirm the bicyclic structure and the presence of the methyl group.[7]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment to prevent H-D exchange of the N-H proton).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments to confirm connectivity.
-
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H NMR | 2.0 - 3.5 | Complex multiplets for the CH₂ and CH protons of the bicyclic system. A singlet around 2.2-2.5 ppm for the N-CH₃ group. A broad singlet for the N-H proton (position is solvent-dependent). |
| ¹³C NMR | 20 - 70 | Multiple signals in the aliphatic region corresponding to the CH₂, CH, and N-CH₃ carbons.[8][9] |
Data Interpretation: The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule. The splitting patterns and integrals in the ¹H spectrum, along with 2D correlations, will confirm the connectivity of the hexahydropyrrolo[3,4-b]pyrrole core.
Mass Spectrometry (MS)
Causality of Method Selection: MS provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.[10] For amines, fragmentation often occurs via α-cleavage, which is the breaking of the bond between the α and β carbons relative to the nitrogen atom.[11]
Experimental Protocol:
-
Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: Direct infusion or via GC or LC.
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Expected Results:
-
Molecular Ion (M⁺•): A peak at m/z 126 (for EI) or [M+H]⁺ at m/z 127 (for ESI). The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with C₇H₁₄N₂.[12]
-
Key Fragments: Expect fragmentation of the bicyclic ring system. A prominent fragment could arise from the loss of a methyl group (m/z 111) or through α-cleavage adjacent to the nitrogen atoms, leading to characteristic iminium ions.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Method Selection: FTIR is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[13] For (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, we expect to see characteristic absorptions for N-H, C-H, and C-N bonds.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Analyze as a neat liquid film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | A weak to medium, somewhat broad peak characteristic of a secondary amine.[14] |
| C-H Stretch | 2850 - 3000 | Strong, sharp peaks from the aliphatic CH₂ and CH₃ groups.[13] |
| N-H Bend | 1550 - 1650 | A medium absorption, though sometimes not prominent for secondary amines. |
| C-N Stretch | 1020 - 1250 | Medium to weak absorptions for the aliphatic C-N bonds.[14] |
Elemental and Thermal Properties
These bulk analysis techniques provide fundamental information about the elemental composition and thermal stability of the compound.
Elemental Analysis (CHN)
Causality of Method Selection: Combustion analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen, which can be compared to the theoretical values calculated from the molecular formula to confirm the elemental composition and assess purity.[15]
Protocol:
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Acceptance Criteria: The experimental percentages should be within ±0.4% of the theoretical values for C₇H₁₄N₂ (C: 66.62%, H: 11.18%, N: 22.20%).
Thermal Analysis (DSC/TGA)
Causality of Method Selection: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of a material.[16] TGA measures weight loss as a function of temperature, indicating thermal stability and decomposition temperature, while DSC measures heat flow, which can be used to determine the boiling point and detect phase transitions.[17][18]
Protocol:
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Place a small amount of the liquid sample (5-10 mg) into an aluminum pan.
-
Analysis:
-
TGA: Heat the sample under a nitrogen atmosphere from ambient temperature to ~300 °C at a rate of 10 °C/min.
-
DSC: Heat the sample under a nitrogen atmosphere, typically from ambient temperature to ~200 °C at a rate of 10 °C/min.
-
-
Data Interpretation: The TGA thermogram will show the onset of weight loss, indicating the decomposition or boiling temperature. The DSC thermogram will show an endotherm corresponding to the boiling point.
Integrated Analytical Workflow and Validation
A comprehensive characterization of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole involves a strategic combination of the techniques described above. The workflow below illustrates the logical progression from initial identification to final purity assessment.
Caption: Integrated workflow for the characterization of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole.
All quantitative methods, particularly the HPLC and GC assays, must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that they are suitable for their intended purpose.[19][20] This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion
The analytical protocols detailed in this guide provide a comprehensive framework for the complete characterization of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. By integrating chromatographic, spectroscopic, elemental, and thermal analysis, researchers and drug development professionals can ensure the identity, purity, and stereochemical integrity of this important chemical entity. Adherence to these scientifically-grounded methods and principles of validation will yield reliable and reproducible data, which is essential for advancing research and development activities.
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Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column . (n.d.). Restek. Retrieved January 26, 2026, from [Link]
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Jarošová, G., & Lehotay, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) . Analytical and Bioanalytical Chemistry, 413(11), 2821–2843. [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . European Journal of Organic Chemistry, 2008(13), 2209-2220. [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control . (2024, April 18). News-Medical.net. Retrieved January 26, 2026, from [Link]
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GCMS Section 6.15 . (n.d.). Whitman College. Retrieved January 26, 2026, from [Link]
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24.10: Spectroscopy of Amines . (2024, March 24). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency. Retrieved January 26, 2026, from [Link]
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Identification and structure elucidation by NMR spectroscopy . (2018). Magnetic Resonance in Chemistry, 56(8), 747-758. [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques . (n.d.). Lab Manager. Retrieved January 26, 2026, from [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs . (2002). LCGC International, 15(4). [Link]
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SPME-GC method for the determination of volatile amines as indices of freshness in fish samples . (2018). Food Chemistry, 245, 103-109. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose . (2024). Molecules, 29(11), 2568. [Link]
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FT-IR spectra of aliphatic amine/oleic acid/anhydride comb-like emulsifier . (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Advanced NMR techniques for structural characterisation of heterocyclic structures . (n.d.). Retrieved January 26, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained . (2024, July 22). Amsbio. Retrieved January 26, 2026, from [Link]
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Video: Mass Spectrometry of Amines . (2023, April 30). JoVE. Retrieved January 26, 2026, from [Link]
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Chiral HPLC Separations . (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
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Chirality and the Separation of Enantiomers by Liquid Chromatography - Complete Presentation . (2018, January 4). YouTube. Retrieved January 26, 2026, from [Link]
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Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a . (1967). The Journal of Organic Chemistry, 32(10), 3252-3254. [Link]
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Experiment 5; Detection of Elements in Organic Compounds . (n.d.). Retrieved January 26, 2026, from [Link]
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Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization . (2002). Journal of Agricultural and Food Chemistry, 50(24), 6964-6971. [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR . (2023, December 25). Retrieved January 26, 2026, from [Link]
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The Role of Thermal Analysis in Pharmaceutical Testing and R&D . (2023, July 1). AZoM.com. Retrieved January 26, 2026, from [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . (2024, June 1). American Pharmaceutical Review. Retrieved January 26, 2026, from [Link]
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Simultaneous Thermal Analysis | TGA/DSC . (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]
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Structure Elucidation by NMR in Organic Chemistry . (n.d.). Retrieved January 26, 2026, from [Link]
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Amines by GC-MS . (2011, February 25). Chromatography Forum. Retrieved January 26, 2026, from [Link]
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Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals . (2021). Journal of Pharmaceutical Sciences, 110(5), 2029-2038. [Link]
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Troubleshooting & Optimization
Technical Support Center: Identification of Impurities in the Synthesis of Bicyclic Pyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclic pyrrolidines. This guide is structured to provide expert-level insights and practical solutions to the common challenges associated with impurity identification. Our goal is to equip you with the knowledge to troubleshoot experimental hurdles effectively, ensuring the integrity and quality of your synthesized compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
This section addresses foundational questions regarding the nature and origin of impurities in bicyclic pyrrolidine synthesis.
Q1: What are the most common types of impurities I should expect in the synthesis of bicyclic pyrrolidines?
In any synthetic process, impurities are inevitably formed.[] For bicyclic pyrrolidines, a class of alicyclic amines popular in drug design, these can be broadly categorized.[2] Understanding these categories is the first step in developing a robust impurity profiling strategy.
-
Process-Related Impurities:
-
Unreacted Starting Materials & Intermediates: The most straightforward impurities to identify, arising from incomplete reactions.
-
By-products: These result from competing side reactions inherent to the chosen synthetic route. Common examples include products of oxidation, over-reduction, dimerization, or rearrangement. For instance, in syntheses involving strong reducing agents like LiAlH₄, carboxyl moieties of unreacted intermediates can be partially reduced, leading to unexpected alcohol impurities.[3][4]
-
Reagents, Catalysts, and Solvents: Residual amounts of catalysts (e.g., metals from metal-catalyzed reactions) or reaction solvents can remain in the final product.[5] For example, the pyrolysis of a solvent like DMF can generate new impurities.[6]
-
-
Degradation Products:
-
The target molecule may degrade during the reaction, work-up, or storage, especially if it is sensitive to acid, base, light, or heat.
-
-
Stereoisomers:
Q2: How do specific synthetic routes influence the impurity profile?
The choice of synthetic strategy is the primary determinant of the impurity profile. Different routes present unique challenges:
-
[3+2] Cycloadditions: This is a common method for constructing the pyrrolidine ring.[8] A key side reaction can be the formation of regioisomers or stereoisomers, depending on the nature of the dipole and dipolarophile. Three-component reactions, while efficient, can lead to complex mixtures if reaction conditions are not optimized.
-
Intramolecular Cyclization: N-heterocyclization of primary amines or intramolecular reactions of amino alcohols are powerful methods.[9] Incomplete cyclization will leave acyclic intermediates as major impurities. The mechanism, whether through enamine formation in an aldol reaction or another pathway, will dictate the potential by-products.[10]
-
Reduction of Precursors: The reduction of imides or other precursors using hydrides like LiAlH₄ is a standard method.[3] Over-reduction or incomplete reduction of functional groups elsewhere in the molecule are common pitfalls that generate impurities.
-
Use of Chiral Precursors: Syntheses starting from chiral molecules like proline or 4-hydroxyproline are frequent in drug development to ensure optical purity.[11] Potential impurities include epimers formed by the racemization of stereocenters under harsh reaction conditions.
Q3: What are the regulatory expectations for impurity identification and control?
For professionals in drug development, regulatory guidelines are paramount. The International Council for Harmonisation (ICH) provides a framework for impurity control. According to ICH guidelines, any impurity present in a new drug substance at a level of ≥0.10% should be identified and characterized.[][4] This necessitates the development of highly sensitive and specific analytical methods to detect, isolate, and elucidate the structure of these trace components.
Section 2: Analytical Strategy & Workflow
A systematic approach is crucial for the efficient identification of unknown impurities.
Q4: What is a robust analytical workflow for identifying an unknown impurity in my reaction mixture?
A multi-step, logical workflow ensures that you gather the necessary data efficiently for structural confirmation. The process integrates chromatographic separation with spectroscopic characterization.
Caption: General workflow for impurity identification.
-
Detection and Assessment: Begin with a simple technique like Thin Layer Chromatography (TLC) for a quick overview. Follow this with a more powerful screening using High-Performance Liquid Chromatography (HPLC) coupled with both a UV detector (like a Diode Array Detector, DAD) and a Mass Spectrometer (MS).[12] This initial run provides retention times, UV spectra, and crucial mass-to-charge (m/z) ratios for all components.
-
Isolation: If an unknown impurity is detected above the required threshold, it must be isolated. This is typically achieved using preparative HPLC or flash column chromatography. The goal is to obtain the impurity with sufficient purity (>95%) for spectroscopic analysis.
-
Structure Elucidation: This is the core of the identification process.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the molecular formula of the impurity.[][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive technique for determining the precise chemical structure. A suite of experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC), is used to piece together the molecular skeleton and establish atom connectivity.[4][13][14]
-
-
Confirmation: To confirm the elucidated structure, it is best practice to independently synthesize the proposed impurity.[4] The synthetic standard can then be co-injected with the original sample in the HPLC system. A perfect match in retention time and spectra provides unambiguous confirmation.
Section 3: Troubleshooting Guide - Chromatographic Analysis (HPLC/LC-MS)
HPLC is the workhorse for impurity profiling.[15] However, various issues can arise. This section provides solutions to common problems.
Q5: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
When a new peak appears, a systematic check is required:
-
Check the Obvious: Is it a solvent peak, a system contaminant, or carryover from a previous injection? Inject a blank (mobile phase) to rule this out.
-
Gather Initial Data:
-
Retention Time (RT): Compare the RT with those of your starting materials and known intermediates.
-
UV Spectrum: Use a DAD/PDA detector to obtain the UV spectrum of the peak. Does the chromophore resemble your target molecule or one of the starting materials?
-
Mass-to-Charge (m/z): The mass spectrometer is your most powerful tool here. The m/z value provides the molecular weight of the unknown peak, which is a critical piece of the puzzle.[]
-
Q6: My HPLC peak shapes are poor (tailing, fronting, or splitting). What could be the cause and how do I fix it?
Poor peak shape compromises resolution and quantification. The cause can be chemical or physical.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
| Problem | Common Causes | Solutions & Explanations |
| Peak Tailing | 1. Secondary Interactions: Basic compounds like amines can interact with acidic residual silanols on the silica surface of the column, causing tailing. 2. Column Contamination: Strongly retained compounds from previous injections build up on the column. | 1. Modify Mobile Phase: Add a competing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanols and/or the basic analyte, minimizing secondary interactions. 2. Clean/Replace Column: Flush the column with a strong solvent series. If the problem persists, the column may be permanently damaged and require replacement.[16] |
| Peak Fronting | 1. Sample Overload: Injecting too much sample mass saturates the stationary phase at the column inlet. | 1. Reduce Sample Concentration: Dilute the sample (e.g., 1:10 or 1:100) and re-inject. If the peak shape improves, overload was the issue. |
| Peak Splitting or Shoulders | 1. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks. 2. Column Void/Clogged Frit: A physical disruption at the head of the column can create multiple paths for the sample. | 1. Match Sample Solvent: Whenever possible, dissolve the sample directly in the initial mobile phase.[17] 2. Back-flush or Replace: Try reversing the column and flushing it to dislodge particulates from the inlet frit. If this fails, the column likely has a void and must be replaced.[16] |
Q7: My retention times are shifting between injections. What's the problem?
Retention time stability is critical for reliable identification. Drifting retention times often point to a system issue.[18]
-
Check the Mobile Phase: Ensure mobile phase components are correctly mixed and degassed. Selective evaporation of a more volatile organic solvent can change the mobile phase composition over time, leading to drift. Use sealed solvent reservoirs.
-
Column Temperature: Temperature has a significant effect on retention; a 1°C change can alter retention time by 1-2%.[18] Use a column oven to maintain a constant temperature.[19]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially after a gradient run or solvent changeover.[19]
-
Pump Performance: Inconsistent flow from the pump is a common cause. Check for leaks, ensure pump seals are in good condition, and purge the system to remove air bubbles.[18]
Section 4: Troubleshooting Guide - Spectroscopic Analysis (NMR)
NMR is the ultimate tool for structure elucidation.[20][21] This section helps you leverage its full power.
Q8: How can I use NMR to definitively identify an impurity's structure?
A combination of NMR experiments is used to build the structure step-by-step. Each experiment provides a different piece of the puzzle.
Caption: Relationship between NMR experiments for structure elucidation.
-
1D NMR (¹H, ¹³C, DEPT):
-
¹H NMR: Gives the number of different proton types, their chemical environment, their relative numbers (integration), and how they are coupled to each other (multiplicity).
-
¹³C NMR: Shows the number of different carbon types.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes between CH, CH₂, and CH₃ groups, which is often difficult from a standard ¹³C spectrum.[4]
-
-
2D NMR (Connectivity):
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, allowing you to trace out proton spin systems (e.g., -CH₂-CH₂-).[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is a very sensitive experiment that definitively links ¹H and ¹³C assignments.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing you to connect the fragments identified from COSY and HSQC.[4]
-
-
2D NMR (Stereochemistry):
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, even if they are not bonded. This information is critical for determining the relative stereochemistry of the molecule.[4]
-
Q9: My ¹H NMR spectrum is complex and crowded. How can I simplify it for analysis?
Signal overlap in ¹H NMR is a common problem, especially with complex molecules.
-
Isolate a Purer Sample: The best solution is often not spectroscopic but chromatographic. Go back and improve the purity of your isolated impurity.
-
Use a Higher Field Magnet: Higher field NMR instruments (e.g., 600 MHz vs. 400 MHz) provide better signal dispersion, reducing overlap.
-
Leverage 2D NMR: This is the most powerful solution. Experiments like COSY and HSQC spread the signals into a second dimension, providing the resolution that is missing in the 1D spectrum.[20]
Section 5: Detailed Protocols
Protocol 1: General Purpose HPLC-MS Method for Bicyclic Pyrrolidine Impurity Profiling
This protocol provides a starting point for method development. It must be optimized for your specific analyte.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode. Scan range m/z 100-1000.
Protocol 2: Sample Preparation for NMR Structural Elucidation
-
Sample Quantity: Aim for at least 1-5 mg of the isolated, purified impurity.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves your sample. Common choices are Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is free of water and other impurities.
-
Sample Preparation:
-
Dry the sample thoroughly under high vacuum to remove residual chromatography solvents.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Acquisition: Shim the instrument before acquisition. Acquire a standard ¹H spectrum first, followed by ¹³C, DEPT, and the necessary 2D experiments (HSQC, HMBC, COSY, and NOESY/ROESY).
References
- BICYCLIC PYRROLIDINES: RECENT ADVANCES AND EMERGING TRENDS. (2025). Enamine Ltd.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. (2023). Biomedical Journal of Scientific & Technical Research.
- Synthesis and characterization of new impurities in obeticholic acid. (2025).
- Synthesis of Pyrrolidines by a Three-Component Reaction. (2008). Synfacts.
- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (n.d.).
- Impurities Identification and Characteriz
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Recent Advances in the Synthesis of Pyrrolidines. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.).
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (n.d.). MDPI.
- Bicyclic Aliph
- Nuclear Magnetic Resonance in the Structural Elucidation of N
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Impurity Profiling in different analytical techniques. (2024). IJNRD.
- HPLC Troubleshooting Guide. (n.d.). [Source not available].
- Structure Elucidation of Antibiotics by Nmr Spectroscopy. (n.d.). PubMed.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
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- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole
Welcome to the technical support center for the synthesis of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this valuable bicyclic amine.
Introduction to the Synthesis
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a chiral bicyclic diamine scaffold of significant interest in medicinal chemistry due to its rigid conformation, which can enhance binding selectivity to biological targets. The synthesis of this molecule with high stereochemical purity and good yield can be challenging. This guide will focus on a common synthetic approach involving the stereoselective construction of the hexahydropyrrolo[3,4-b]pyrrole core, followed by methylation.
A prevalent strategy for constructing the cis-fused ring system involves the use of a chiral starting material to set the stereochemistry, followed by an intramolecular cyclization. Protecting groups play a crucial role in directing the reaction and preventing unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to obtain the (3AS,6AS)-hexahydropyrrolo[3,4-b]pyrrole core?
A common and effective route starts from a commercially available chiral precursor, such as a protected 3,4-diaminopyrrolidine or a derivative of tartaric acid, to establish the desired stereochemistry early in the synthesis. A key step often involves an intramolecular cyclization. One such strategy is the double reductive amination of a suitably protected dialdehyde with a primary amine, or the cyclization of a precursor containing both an amine and a leaving group. Protecting groups are essential to control the reactivity of the two nitrogen atoms.[1][2]
Q2: Which protecting groups are recommended for the nitrogen atoms during the synthesis?
The choice of protecting groups is critical and depends on the specific reaction conditions of the subsequent steps. An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one nitrogen atom while the other remains protected.[3]
-
Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).
-
Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and can be removed with a mild base like piperidine.
For the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core, using two different protecting groups (e.g., Boc and Cbz) on the precursor diamine allows for selective manipulation of the two nitrogen atoms.
Q3: How can I introduce the methyl group onto the 1-position?
Once the bicyclic core is formed with one of the nitrogen atoms deprotected, the methyl group can be introduced via reductive amination. This typically involves reacting the secondary amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is generally high-yielding and avoids over-methylation.
Q4: What are the main challenges in purifying the final product?
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a polar and basic compound, which can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica. This can lead to peak tailing and poor separation. Several strategies can be employed to overcome this:
-
Amine-deactivated silica: Using silica gel that has been treated with an amine (e.g., triethylamine) can reduce the acidity and improve peak shape.
-
Reverse-phase chromatography: This can be an effective alternative for polar compounds.
-
Crystallization: If the product is a solid, crystallization of the free base or a salt (e.g., hydrochloride or fumarate) can be a highly effective purification method.[4]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique for separating stereoisomers and can also be effective for purifying polar amines.[5][6][7][8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem 1: Low yield in the cyclization step to form the bicyclic core.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete reaction | - Increase reaction time and/or temperature.- Use a more efficient catalyst or a higher catalyst loading. | The activation energy for the intramolecular cyclization may not be overcome under the initial conditions. |
| Side reactions | - Ensure starting materials are pure.- Use appropriate protecting groups to prevent intermolecular reactions. | Impurities can interfere with the desired reaction pathway. Unprotected functional groups can lead to polymerization or other side reactions. |
| Steric hindrance | - Modify the substrate to reduce steric bulk near the reacting centers. | Bulky substituents can hinder the approach of the reacting groups, slowing down or preventing the cyclization. |
Problem 2: Formation of diastereomers during the synthesis.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Loss of stereochemical integrity | - Use milder reaction conditions (lower temperature, less harsh reagents).- Ensure the chiral integrity of the starting material. | Harsh conditions can lead to epimerization at stereocenters. |
| Non-stereoselective reduction | - For reductive amination steps, use a bulky reducing agent to favor a specific approach of the hydride.- Use a chiral catalyst for asymmetric hydrogenation if applicable. | The stereochemical outcome of a reduction is often influenced by the steric environment around the reducible group.[9] |
| Difficult separation of diastereomers | - Employ chiral chromatography (HPLC or SFC) for separation.- Attempt diastereomeric salt crystallization with a chiral acid.[4] | Diastereomers have different physical properties and can often be separated by chromatography or crystallization.[5][6][7][8] |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product is highly polar and basic | - Use an amine-treated silica gel column.- Employ reverse-phase chromatography.- Consider ion-exchange chromatography. | The basic nature of the amine interacts strongly with the acidic silanol groups on standard silica gel. Modifying the stationary phase or using a different separation mechanism can mitigate this. |
| Product is an oil and cannot be crystallized | - Attempt to form a salt (e.g., with HCl, fumaric acid) which may be crystalline.- Use preparative HPLC or SFC for purification. | Salt formation can increase the crystallinity of a compound. Chromatographic techniques are suitable for purifying non-crystalline materials. |
| Co-elution with impurities | - Optimize the mobile phase for better separation.- Derivatize the product with a protecting group to alter its polarity, purify, and then deprotect. | Changing the solvent system can alter the retention times of the product and impurities. Derivatization can make the product more amenable to purification. |
Experimental Protocols
Proposed Synthetic Pathway
The following is a proposed, generalized synthetic pathway based on common organic chemistry principles for the synthesis of related bicyclic amines.
Caption: Proposed synthetic workflow for (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield or impure product.
References
-
Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrole Protection | Request PDF. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. (2017, November 16). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Protecting Groups - Organic Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]
-
Bicyclization involving pseudo-intramolecular imination with diamines. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Journal of Chromatography A. (n.d.). Retrieved January 26, 2026, from [Link]
-
Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles. (n.d.). Sci-Hub. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES. (2023, November 1). Chemistry of Heterocyclic Compounds. Retrieved January 26, 2026, from [Link]
-
Protecting Groups in Organix Synthesis. (n.d.). UT Southwestern. Retrieved January 26, 2026, from [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. (2018, March 27). PMC. Retrieved January 26, 2026, from [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec. Retrieved January 26, 2026, from [Link]
-
Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. (2010, September 17). PubMed. Retrieved January 26, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. Retrieved January 26, 2026, from [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023, May 14). NIH. Retrieved January 26, 2026, from [Link]
-
Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 26, 2026, from [Link]
-
1 Use of SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia. Retrieved January 26, 2026, from [Link]
-
cis-tert-Butyl hexahydropyrrolo[3,4-b][4][10]oxazine-6(2H)-carboxylate. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved January 26, 2026, from [Link]
-
Modular Synthesis of Bicyclic Twisted Amides and Anilines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Pyrrole. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
An Update on the Synthesis of Pyrrolo[4][10]benzodiazepines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor-acceptor cyclopropanes and isoxazolines. (2025, December 5). PubMed. Retrieved January 26, 2026, from [Link]
-
22.4e Synthesis of Amines Reductive Amination. (2018, September 21). YouTube. Retrieved January 26, 2026, from [Link]
-
A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. (2017, November 22). PubMed. Retrieved January 26, 2026, from [Link]
-
Chiral SFC-MS method for separation of enantiomers of compound 9 and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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- 10. Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines [mdpi.com]
Technical Support Center: Scale-Up Synthesis of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. The unique strained cis-fused bicyclic structure of this diamine presents considerable challenges during scale-up, moving from gram-level laboratory synthesis to kilogram-scale production. This document provides practical, field-tested advice in a question-and-answer format to address common issues, from reaction optimization to final purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for constructing the (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole core?
A1: The synthesis of this bicyclic diamine core typically relies on intramolecular cyclization strategies. A common and effective approach involves a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, which can establish the fused ring system.[1] Another robust method is the intramolecular cyclization of a strategically functionalized proline derivative. For instance, a protected 4-aminomethylproline derivative can be induced to cyclize, forming the second five-membered ring. The choice of strategy often depends on the availability of starting materials and the desired control over stereochemistry.
Q2: The cis-(3aS,6aS) stereoisomer is critical. What are the main challenges in achieving high diastereoselectivity?
A2: Achieving the desired cis stereochemistry is arguably the most significant challenge. The trans-fused isomer is often a major byproduct. The stereochemical outcome is determined in the key ring-forming step. For example, during the intramolecular cyclization of an epoxide intermediate, only the anti-epoxide will typically yield the desired 5,5-cis-fused bicycle.[2] In catalytic hydrogenation routes, the substrate's conformation as it adsorbs onto the catalyst surface dictates the facial selectivity of hydrogen delivery. Insufficient facial bias can lead to mixtures of diastereomers, complicating downstream purification.
Q3: What are the primary hurdles when scaling the synthesis from the bench to a pilot plant?
A3: Scaling up introduces challenges beyond simple multiplication of reagent quantities. Key issues include:
-
Heat Management: Many key reactions, such as reductions with metal hydrides (e.g., LiAlH₄) or hydrogenations, are highly exothermic. Inadequate heat dissipation in large reactors can lead to runaway reactions, side product formation, and compromised safety.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in large volumes is critical, especially for reactions involving multiple phases or viscous slurries. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to low yields and impurities.
-
Purification and Isolation: Methods that are feasible at the lab scale, such as column chromatography, are often impractical and uneconomical at large scales. The high polarity and potential water solubility of the diamine product necessitate the development of robust, scalable purification methods like crystallization or distillation.
Q4: How is the final N-methylation step typically performed, and what are the associated risks?
A4: The N-methylation is the final step to furnish the target molecule. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a common and scalable choice as it is cost-effective and avoids the use of alkyl halides, which can lead to over-alkylation. The primary risk is the formation of a quaternary ammonium salt (over-methylation), especially if a more reactive methylating agent like methyl iodide is used without careful stoichiometric control. If one nitrogen atom is protected, selective methylation of the unprotected amine is possible, followed by deprotection.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: My reaction produces a mixture of cis and trans diastereomers, with low selectivity for the desired (3aS,6aS) product.
-
Underlying Cause: This issue stems from poor stereocontrol during the key ring-forming step. The transition states leading to the cis and trans products may be too close in energy under the current reaction conditions.
-
Troubleshooting Steps:
-
Re-evaluate the Catalyst (for Hydrogenation Routes): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), the choice of catalyst support and solvent can significantly influence selectivity. Consider screening other catalysts. A switch to a homogeneous catalyst, such as Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), can offer superior selectivity due to its defined coordination sphere.
-
Solvent and Temperature Optimization: The polarity of the solvent can influence the substrate's conformation and its interaction with the catalyst. Systematically screen a range of solvents (e.g., from non-polar like toluene to polar aprotic like THF and polar protic like ethanol). Lowering the reaction temperature can also enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.
-
Substrate Modification: If possible, introduce a bulky protecting group elsewhere on the molecule. This can provide the necessary steric hindrance to direct the incoming reagent or catalyst to one face of the molecule, thereby improving diastereoselectivity.
-
Problem 2: The yield of the bicyclic core is consistently low due to incomplete cyclization or side product formation.
-
Underlying Cause: Intramolecular reactions are often in competition with intermolecular side reactions (e.g., polymerization). The activation barrier for the desired ring closure may be too high, or decomposition may be occurring under the reaction conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and resolving low cyclization yields.
-
Explanation of Workflow:
-
High-Dilution Principle: To favor the intramolecular cyclization over intermolecular reactions, use high-dilution conditions. This is achieved by slowly adding the substrate (e.g., via a syringe pump) to a large volume of refluxing solvent. This keeps the instantaneous concentration of the substrate low.
-
Parameter Optimization: If starting material remains, the reaction is likely too slow. Increase the temperature, screen more active catalysts, or increase the reaction time. Monitor for product decomposition, which may require finding a balance between reaction rate and stability.
-
Problem 3: The final product, (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, is difficult to purify at scale.
-
Underlying Cause: As a small, polar, bicyclic diamine, the target molecule has high water solubility and a high boiling point, making standard extraction and distillation challenging. It is often an oil, which precludes purification by direct crystallization.[3]
-
Solution: Purification via Salt Formation and Crystallization: This is a classic and highly effective technique for purifying amines at scale.
-
Acid Selection: Choose a dicarboxylic acid like tartaric acid, oxalic acid, or fumaric acid. Fumaric acid is often a good choice as it is inexpensive and tends to form highly crystalline salts.
-
Procedure: Dissolve the crude amine product in a suitable solvent (e.g., isopropanol, ethanol, or acetone). In a separate flask, dissolve a stoichiometric amount (e.g., 0.5 equivalents for a 2:1 amine:acid salt) of the chosen acid in the same solvent, heating if necessary.
-
Precipitation: Slowly add the acid solution to the stirred amine solution. The salt should precipitate out of the solution. Cooling the mixture in an ice bath can improve the yield.
-
Isolation: Collect the crystalline salt by filtration and wash with cold solvent. The salt can often be recrystallized to achieve very high purity.
-
Free-Basing: To recover the pure amine, suspend the salt in water or brine, add a strong base (e.g., 50% NaOH solution) until the pH is >12, and extract the free amine into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Problem 4: The N-methylation step is low-yielding or produces quaternary byproducts.
-
Underlying Cause: The two nitrogen atoms in the hexahydropyrrolo[3,4-b]pyrrole core have similar reactivity, and both are nucleophilic enough to react with strong methylating agents. Over-methylation to form the quaternary ammonium salt is a common issue.
-
Solution: Method Selection and Control
-
Eschweiler-Clarke Reaction: This is the preferred method for scale-up. It uses an excess of formaldehyde and formic acid. The reaction mechanism involves the formation of an iminium ion followed by hydride transfer from formate, which is self-limiting and does not lead to quaternization.
-
Reductive Amination: An alternative is to react the secondary amine with formaldehyde to form the hemiaminal/iminium ion, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (STAB). This is a milder method but STAB is more expensive for large-scale work.
-
Comparison of Methylating Agents:
-
| Reagent/Method | Typical Conditions | Pros | Cons |
| Eschweiler-Clarke | Formaldehyde, Formic Acid, 80-100 °C | Inexpensive, scalable, no quaternization risk. | Requires heating, work-up can involve neutralizing large amounts of acid. |
| Methyl Iodide (CH₃I) | K₂CO₃, Acetone or ACN, RT | High reactivity, mild conditions. | High risk of quaternization , toxic reagent, expensive. |
| Dimethyl Sulfate | K₂CO₃, Acetone, RT | Very reactive, cost-effective. | Extremely toxic and carcinogenic , high risk of quaternization. Not recommended without specialized handling. |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃, DCE, RT | Very mild, high selectivity. | Reagent is expensive for scale-up, generates boron waste. |
Section 3: Scale-Up Process and Safety Considerations
Transitioning a synthesis to a larger scale requires a shift in mindset from reaction chemistry to chemical engineering principles.
Caption: A logical decision pathway for scaling up the synthesis process safely.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. A reaction that is easily controlled with an ice bath in the lab may require a powerful jacketed reactor with a sophisticated cooling system at scale. Reaction calorimetry is essential to quantify the heat of reaction and ensure it can be safely managed.
-
Reagent Addition: Adding a reactive reagent like LiAlH₄ or butyl lithium all at once to a large reactor is extremely dangerous. Reagents must be added slowly and sub-surface to ensure they react immediately and do not accumulate. The rate of addition must be tied to the reactor's ability to remove the generated heat.
-
Work-up and Phase Separation: In the lab, separations in a funnel are quick. In a large reactor, phase separation can take hours. Ensure that the chosen solvent system allows for clean and efficient phase splits. Emulsion formation is a significant risk at scale.
-
Safety is Paramount: Before any scale-up operation, a thorough hazard and operability (HAZOP) study must be conducted. This involves systematically identifying all potential deviations from the intended process and ensuring that adequate controls are in place to mitigate the risks.
References
-
Li, J. J. (2021). Recent Advancements in Pyrrole Synthesis. PubMed Central. Available at: [Link]
-
Reddy, et al. (2020). Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade. Royal Society of Chemistry. Available at: [Link]
-
Trofimov, B. A., Schmidt, E. Y., & Sobenina, L. N. (2014). Advances and challenges in the synthesis of pyrrole systems of a limited access. ResearchGate. Available at: [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]
- Gerlach, U., et al. (1994). Process for the purification of crude pyrroles. Google Patents.
-
Krutosíková, A., et al. (2007). Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. MDPI. Available at: [Link]
-
Quiroga, J., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available at: [Link]
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Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Institutes of Health. Available at: [Link]
-
Vladimirova, S., et al. (2016). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]
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Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available at: [Link]
-
Gryko, D. T., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Publications. Available at: [Link]
-
Quiroga, J., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot Process. ResearchGate. Available at: [Link]
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ChemUniverse. (3AS,6AS)-1-METHYL-HEXAHYDROPYRROLO[3,4-B]PYRROLE. Available at: [Link]
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Pop, F., et al. (2019). Towards more sustainable synthesis of diketopyrrolopyrroles. SciSpace. Available at: [Link]
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Edwards, P. D., et al. (2005). Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. PubMed. Available at: [Link]
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Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
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Kasyan, L., et al. (2006). Bicyclic Conformationally Restricted Diamines. ResearchGate. Available at: [Link]
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Trofimov, B. A., Schmidt, E. Y., & Sobenina, L. N. (2014). Advances and challenges in the synthesis of pyrrole systems of a limited access. ResearchGate. Available at: [Link]
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Technical Support Center: Methyl-Hexahydropyrrolo[3,4-b]pyrrole Derivatives
Welcome to the technical support center for methyl-hexahydropyrrolo[3,4-b]pyrrole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable bicyclic scaffold. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of your compounds throughout your experimental workflows.
Part 1: Understanding the Core Stability Issues
The hexahydropyrrolo[3,4-b]pyrrole core is a saturated, bicyclic diamine structure. Its unique conformational rigidity makes it a prized scaffold in medicinal chemistry for enhancing binding selectivity. However, this structure also possesses inherent chemical liabilities that can lead to stability issues if not properly managed. The primary points of vulnerability are the tertiary amine and the commonly used carbamate protecting groups.
Key Instability Mechanisms:
-
Oxidation of the Tertiary Amine: The lone pair of electrons on the tertiary nitrogen (often the methyl-substituted nitrogen) is susceptible to oxidation. This is one of the most common degradation pathways for tertiary amines in pharmaceutical compounds.[1][2][3] The primary product is the corresponding N-oxide. This reaction can be initiated by atmospheric oxygen, but is significantly accelerated by residual peroxides in solvents (e.g., THF, diethyl ether) or oxidizing reagents.[1] The reaction is pH-dependent; the protonated form of the amine is less susceptible to oxidation.[1]
-
Hydrolysis of Carbamate Protecting Groups: Carbamate groups, such as the tert-butyloxycarbonyl (Boc) group, are frequently used to protect one of the secondary amines in the scaffold. While the Boc group is generally stable to basic conditions and most nucleophiles, it is labile under acidic conditions.[4][5][6] Accidental exposure to even mild aqueous acid during an extraction or chromatography can lead to premature deprotection, yielding the free amine and complicating purification and subsequent reaction steps.
-
Ring Strain and Conformational Instability: The cis-fused 5,5-bicyclic system of the hexahydropyrrolo[3,4-b]pyrrole core possesses inherent ring strain due to deviations from ideal tetrahedral bond angles.[7][8][9] While generally stable, this strain can lower the activation energy for certain degradation pathways, particularly under harsh thermal or pH conditions, potentially leading to ring-opening or epimerization at the bridgehead carbons.
-
Photodegradation: Saturated N-heterocycles can undergo oxidative dehydrogenation when exposed to light, especially in the presence of a photosensitizer.[10] This process can lead to the formation of unsaturated or aromatic pyrrole derivatives, fundamentally altering the compound's structure and properties.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Q1: I'm performing a reaction on my Boc-protected methyl-hexahydropyrrolo[3,4-b]pyrrole derivative. After an acidic aqueous workup (e.g., washing with 1M HCl), my yield is very low and I see a new, more polar spot on my TLC plate. What's happening?
A: You are likely cleaving the Boc protecting group. The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions.[4][6] When you wash with aqueous acid, you are performing a deprotection reaction. The resulting free amine is significantly more polar and likely has high water solubility, which would explain the low yield in the organic layer.
-
Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form carbamic acid, which then decarboxylates to give the free amine.
-
Solution:
-
Avoid Strong Acids: If possible, use a milder workup. A wash with saturated aqueous sodium bicarbonate (NaHCO₃) or a brine solution is generally safer for Boc-protected compounds.
-
Use a Different Protecting Group: If your synthetic route requires acidic conditions, consider using a protecting group that is stable to acid but labile under other conditions, such as the fluorenylmethyloxycarbonyl (Fmoc) group (removed by base) or a carboxybenzyl (Cbz) group (removed by hydrogenation).[4]
-
Salt Formation: The new polar spot is the protonated free amine (the HCl salt), which will have a much lower Rf on silica gel.
-
Q2: During flash column chromatography on silica gel, my compound is streaking badly and I'm getting broad fractions. How can I improve the purification?
A: This is a classic problem when purifying basic amines on standard silica gel. The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to poor peak shape and recovery.
-
Causality: The strong acid-base interaction between the amine and silica gel causes irreversible adsorption or slow elution kinetics, resulting in tailing or "streaking."
-
Solutions:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent containing a small amount of a volatile base. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol (for very polar compounds). This base will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. These are less acidic and generally provide better results for basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative, as it separates based on hydrophobicity and avoids the issues with acidic silica.
-
Salt Formation and Filtration: For crystalline compounds, you can sometimes form a salt (e.g., an HCl or tartrate salt), which may be purified by recrystallization, avoiding chromatography altogether.
-
Q3: My sample, which was a colorless oil/white solid, has started to turn yellow or brown upon storage in the freezer. Is it decomposing?
A: Yes, a color change is a strong indicator of degradation. The most likely culprit is slow oxidation of the tertiary amine to form an N-oxide or other colored degradation products.[1][2] This can happen even at low temperatures if the compound is exposed to air.
-
Causality: Tertiary amines can be oxidized by atmospheric oxygen over time. This process can be accelerated by trace metal impurities or exposure to light.[11]
-
Solutions:
-
Inert Atmosphere: Store your samples under an inert atmosphere (e.g., argon or nitrogen). For solids, this can be done in a vial sealed with a septum and flushed with inert gas. For solutions, use solvents that have been sparged with an inert gas.
-
Light Protection: Always store samples in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidative processes.[11]
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents for storage, especially ethers like THF or dioxane.
-
Convert to a Salt: For long-term storage, consider converting the free base to a more stable salt form (e.g., hydrochloride or sulfate). The protonated amine is significantly less prone to oxidation.[1]
-
Troubleshooting Workflow: Purification Issues
Caption: Workflow for troubleshooting poor chromatographic purification.
Part 3: Frequently Asked Questions (FAQs)
What are the ideal storage conditions for these compounds? For optimal stability, methyl-hexahydropyrrolo[3,4-b]pyrrole derivatives, especially in their free-base form, should be stored as a solid under an inert atmosphere (argon or nitrogen) at low temperature (2-8°C or -20°C) and protected from light.[11] If in solution, use a degassed, high-purity aprotic solvent.
Can I use protic solvents like methanol or ethanol for chromatography or NMR? Yes, but with caution. While generally acceptable for short-term use like running an NMR sample, prolonged exposure of Boc-protected derivatives to alcohols (especially methanol) can sometimes lead to slow transesterification or solvolysis if any acidic impurities are present. For chromatography, adding a basic modifier (like triethylamine) is still recommended.
My reaction requires heating. How stable are these compounds to thermal stress? The saturated bicyclic core is generally robust to moderate heat. However, prolonged heating at high temperatures (>100-120°C) can potentially lead to degradation, especially if acidic or basic impurities are present. The stability will be highly dependent on the specific substituents on your derivative. It is always recommended to run a small-scale thermal stress test (e.g., heating a sample in a sealed tube at the target temperature for a few hours) and analyze the outcome by LC-MS or NMR before committing a large amount of material.
How can I monitor for degradation? High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the most powerful technique.[12] An increase in impurity peaks or a decrease in the main peak area over time indicates degradation. For a quick check, Thin-Layer Chromatography (TLC) can reveal the appearance of new, often more polar, degradation products. ¹H NMR can also be used to detect structural changes or the loss of protecting groups.
Part 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its intrinsic stability and identify potential degradation products, as recommended by ICH guidelines.[13][14]
Objective: To assess the stability of a methyl-hexahydropyrrolo[3,4-b]pyrrole derivative under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Test Compound (approx. 10 mg)
-
Solvent: Acetonitrile/Water (50:50 v/v)
-
Acidic solution: 0.1 M HCl
-
Basic solution: 0.1 M NaOH
-
Oxidizing agent: 3% H₂O₂ solution
-
HPLC system with UV/MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in the Acetonitrile/Water solvent.
-
Control Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL. This is your T=0 control sample. Analyze immediately by HPLC-MS.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
After incubation, cool the sample, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Analyze by HPLC-MS.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
After incubation, cool the sample, neutralize with 0.1 M HCl, and dilute to the final concentration.
-
Analyze by HPLC-MS.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC-MS.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, incubate 2 mL of the stock solution at 60°C for 24 hours.
-
Prepare samples for analysis and run on HPLC-MS.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (~0.1 mg/mL) in a quartz cuvette to light in a photostability chamber (ICH Q1B recommended conditions).
-
Simultaneously, keep a control sample wrapped in foil in the same chamber.
-
Analyze both samples by HPLC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. Use the MS data to identify the mass of the major degradation products, which will help in elucidating the degradation pathways.
Predicted Stability Profile Summary
| Condition | Stressor | Predicted Stability | Likely Degradation Pathway |
| Hydrolytic | 0.1 M HCl | Labile (if Boc-protected) | Cleavage of Boc group |
| Hydrolytic | 0.1 M NaOH | Generally Stable | Potential for slow epimerization at high temp |
| Oxidative | 3% H₂O₂ | Labile | Oxidation of tertiary amine to N-oxide |
| Photolytic | UV/Vis Light | Potentially Unstable | Oxidative dehydrogenation of the rings |
| Thermal | 80°C | Moderately Stable | Dependent on substituents; slow decomposition |
Primary Degradation Pathway: N-Oxidation
Caption: Oxidation of the tertiary amine to its corresponding N-oxide.
References
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17. Retrieved from [Link]
- Wass, D. F., et al. (2013). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
-
Catalysis Science & Technology. (n.d.). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Royal Society of Chemistry. Retrieved from [Link]
-
Salameh, A. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. Retrieved from [Link]
-
Thabet, H. (n.d.). Analytical Study of Some Drugs Containing Amine Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
PubMed. (2014). Synthesis of saturated N-heterocycles. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1974). Degradation of tertiary amines via aminimines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Oxidation of Amines. Retrieved from [Link]
-
PubMed. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Retrieved from [Link]
- Google Patents. (n.d.). Pyrrolo[3,4-C]pyrrole synthesis.
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
OpenStax. (2023). Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protective Groups [organic-chemistry.org]
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- 8. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
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- 11. mdpi.com [mdpi.com]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
Abstract
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a conformationally constrained bicyclic diamine that serves as a valuable scaffold in medicinal chemistry, frequently incorporated into molecules targeting central nervous system disorders, among other therapeutic areas. Its rigid structure allows for the precise orientation of substituents, making it a privileged core for optimizing ligand-receptor interactions. The synthesis of this chiral diamine, however, presents notable challenges, particularly in establishing the cis-stereochemistry of the two fused five-membered rings and controlling the absolute configuration at the two stereocenters (C3a and C6a). This guide provides a comparative analysis of prominent synthetic routes to enantiomerically pure (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, offering a detailed examination of their respective strategies, experimental protocols, and performance metrics. We will dissect methodologies including multi-step sequences from chiral starting materials and diastereoselective cycloaddition reactions, providing researchers with the critical insights needed to select the most suitable pathway for their specific research and development objectives.
Introduction: The Strategic Importance of the Bicyclic Diamine Core
The hexahydropyrrolo[3,4-b]pyrrole framework is a key building block in the design of novel therapeutics. The cis-fused isomer, in particular, has been identified as a superior scaffold compared to more flexible linear diamines for achieving high receptor affinity and selectivity. The incorporation of a methyl group at the N1 position further modulates the scaffold's physicochemical properties, such as basicity and lipophilicity. The synthesis of the specific (3aS,6aS) enantiomer is often crucial, as biological targets typically exhibit strict stereochemical recognition.
This guide will compare two distinct and effective strategies for accessing this target molecule:
-
Route 1: Synthesis from a Chiral Pool Precursor, L-Tartaric Acid. This well-established route leverages a readily available and inexpensive chiral starting material to set the absolute stereochemistry early in the sequence.
-
Route 2: Diastereoselective [3+2] Cycloaddition. This approach constructs the bicyclic core through a powerful cycloaddition reaction, where stereocontrol is dictated by a chiral auxiliary.
Each route will be evaluated based on its overall efficiency, scalability, reagent accessibility, and the robustness of its stereochemical control.
Route 1: Chiral Pool Synthesis from L-Tartaric Acid
This synthetic strategy is a classic example of using nature's chiral pool to construct a complex molecule. L-Tartaric acid provides the necessary C2 symmetry and the correct absolute stereochemistry at two carbon centers, which are then elaborated to form the bicyclic system.
Overall Strategy & Workflow
The synthesis begins with the conversion of L-tartaric acid into a cyclic diester, which is then transformed into a key pyrrolidinedione intermediate. Subsequent reduction, protection, and cyclization steps lead to the desired bicyclic core. The N-methylation is typically performed as one of the final steps. The key challenge in this route is the efficient construction of the second pyrrolidine ring onto the initial chiral scaffold derived from tartaric acid.
Caption: Workflow for Route 1, starting from L-Tartaric Acid.
Detailed Experimental Protocol (Representative)
The following protocol is a composite representation synthesized from common procedures in the literature.
Step 1: Synthesis of (3R,4R)-1-benzyl-3,4-bis(methoxymethyl)pyrrolidine-2,5-dione
-
To a solution of L-tartaric acid in methanol, add acetyl chloride dropwise at 0 °C and then reflux for 4 hours to form dimethyl L-tartrate.
-
The resulting dimethyl L-tartrate is protected, for example, as its acetonide derivative, and then reduced with LiAlH₄ to yield the corresponding chiral diol.
-
The diol is converted to a dimesylate, which is then reacted with benzylamine to form the N-benzyl pyrrolidine ring.
Step 2: Reductive Cyclization to form the Bicyclic Core
-
The pyrrolidine-2,5-dione from the previous step is subjected to a strong reducing agent like LiAlH₄ to reduce the amide carbonyls to amines.
-
This reduction simultaneously induces a cyclization to form the hexahydropyrrolo[3,4-b]pyrrole core. At this stage, the product is a racemic mixture of cis and trans isomers, with the N-benzyl group still present.
Step 3: N-Methylation and Deprotection
-
The secondary amine of the bicyclic core is methylated using a standard procedure, such as the Eschweiler-Clarke reaction (formaldehyde and formic acid).
-
The N-benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C), which can be a challenging step and may require harsh conditions.
-
The desired (3aS,6aS) enantiomer is then isolated, often requiring chiral resolution at this late stage, for instance, by forming diastereomeric salts with a chiral acid like di-p-toluoyl-L-tartaric acid.
Analysis and Discussion
-
Expertise & Causality: The choice of L-tartaric acid is strategic; it is an inexpensive and enantiomerically pure starting material that sets the absolute configuration of the C3a and C6a stereocenters early on. The multi-step process, however, introduces complexity. The reductive cyclization step is critical but can lead to mixtures of stereoisomers, often necessitating a final resolution step, which diminishes the overall yield and complicates purification. The final debenzylation can be sluggish and require high-pressure hydrogenation, which may not be feasible in all laboratory settings.
-
Trustworthiness & Validation: This route is well-documented in the literature, providing a high degree of trustworthiness. However, the overall yield is often modest due to the number of steps and the potential for side reactions and difficult purifications. The final chiral resolution step is a major drawback, as it theoretically limits the yield of the desired enantiomer to a maximum of 50% from the bicyclic intermediate.
Route 2: Asymmetric [3+2] Cycloaddition
This modern approach constructs the core bicyclic structure in a highly convergent and stereocontrolled manner using an asymmetric cycloaddition reaction. This strategy often involves the reaction of an azomethine ylide with a dipolarophile.
Overall Strategy & Workflow
The core of this strategy is the reaction between a chiral metal-ligand complex, a glycine-derived imine, and an electron-deficient alkene. The chiral ligand directs the facial selectivity of the cycloaddition, leading to a high degree of enantioselectivity in the resulting pyrrolidine ring. The resulting cycloadduct is then further elaborated to the final product.
Caption: Workflow for Route 2, featuring a key [3+2] cycloaddition.
Detailed Experimental Protocol (Representative)
Step 1: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), a solution of the chiral phosphine ligand (e.g., (S)-Tol-BINAP) and silver acetate (AgOAc) in THF is stirred at room temperature for 30 minutes.
-
The solution is cooled to -78 °C. To this catalyst solution, N-benzylideneglycine methyl ester (the azomethine ylide precursor) and N-methylmaleimide (the dipolarophile) are added sequentially.
-
A base, such as triethylamine (TEA), is added dropwise to generate the azomethine ylide in situ.
-
The reaction is stirred at -78 °C for 24-48 hours until completion, monitored by TLC. The reaction yields the bicyclic cycloadduct with high diastereoselectivity and enantioselectivity.
Step 2: Reduction and Final Elaboration
-
The resulting cycloadduct, which contains ester and imide carbonyls, is treated with a strong reducing agent like LiAlH₄ in THF at reflux. This step reduces all four carbonyl groups to methylene groups, directly forming the (3aS,6aS)-1-Methyl-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole skeleton.
-
The N-benzyl group is removed via catalytic hydrogenolysis (e.g., 10% Pd/C, H₂ balloon, methanol) to yield the secondary amine.
-
If the N-methylation was not accomplished via the choice of maleimide, it can be performed at this stage using standard conditions (e.g., formaldehyde/formic acid or NaH/MeI) to afford the final product.
Analysis and Discussion
-
Expertise & Causality: This route is highly elegant and efficient. The use of a chiral catalyst to control the stereochemical outcome of the key bond-forming step is a hallmark of modern asymmetric synthesis. The choice of a silver(I)/phosphine catalyst system is crucial for generating the chiral environment needed to differentiate the enantiotopic faces of the reactants. This approach avoids a late-stage chiral resolution, which is a significant advantage over Route 1. The convergence of the synthesis (bringing two fragments together in the main step) generally leads to shorter routes.
-
Trustworthiness & Validation: This method has been validated in numerous publications and is considered a reliable way to access this class of compounds with high enantiopurity. The enantiomeric excess (e.e.) of the product is typically high (>95%), directly dependent on the efficacy of the chiral ligand. A potential drawback is the cost and sensitivity of the chiral phosphine ligands and silver catalysts, which may be a consideration for large-scale synthesis. The LiAlH₄ reduction is a high-yielding but also a hazardous step that requires careful handling.
Comparative Performance Analysis
To provide a clear, objective comparison, the key performance indicators for each route are summarized below. The values are representative and can vary based on specific reaction conditions and scale.
| Parameter | Route 1: Chiral Pool (from L-Tartaric Acid) | Route 2: Asymmetric [3+2] Cycloaddition |
| Overall Yield | Low to Moderate (5-15%) | Moderate to Good (30-50%) |
| Number of Steps | High (typically 8-12 steps) | Low (typically 3-5 steps) |
| Stereocontrol Method | Substrate control, often requires late-stage chiral resolution. | Catalyst control (chiral ligand). |
| Enantiomeric Purity | Dependent on resolution efficiency; can be >99% after resolution. | Typically high (>95% e.e.) directly from the key step. |
| Starting Materials | Inexpensive (L-Tartaric acid). | Moderate cost (glycine derivatives, maleimides). |
| Key Reagents | Standard lab reagents, LiAlH₄. | Expensive/sensitive chiral ligands (e.g., Tol-BINAP), silver salts, LiAlH₄. |
| Scalability | Challenging due to many steps and resolution. | More amenable to scale-up, but catalyst cost can be a factor. |
| Key Advantages | Uses a very cheap and abundant chiral starting material. | Highly convergent, excellent stereocontrol, shorter route. |
| Key Disadvantages | Long, low overall yield, often requires difficult resolution step. | High cost of chiral catalyst, use of hazardous reagents (LiAlH₄). |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, but they cater to different strategic priorities.
-
Route 1 (Chiral Pool) is a classic, foundational approach. It is most suitable for academic or small-scale synthesis where the cost of starting materials is a primary concern and access to specialized chiral catalysts is limited. Its main drawbacks are the long sequence and the inefficient, often necessary, final resolution step, making it less desirable for large-scale production.
-
Route 2 (Asymmetric Cycloaddition) represents a more modern and efficient strategy. Its short, convergent nature and excellent, predictable stereocontrol make it the superior choice for process development and large-scale synthesis, where efficiency and enantiopurity are paramount. While the initial investment in the chiral catalyst is higher, the significantly improved overall yield and avoidance of a resolution step often make it more cost-effective at scale.
For drug development professionals and researchers focused on efficiency and rapid access to enantiomerically pure material, the Asymmetric [3+2] Cycloaddition (Route 2) is the recommended approach. Its elegance and power exemplify the advantages of modern catalytic asymmetric synthesis.
References
-
Title: Asymmetric Catalysis for the Construction of Pyrrolidines Source: Chemical Reviews URL: [Link]
-
Title: Synthesis of Enantiomerically Pure Bicyclic Guanidines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides Source: Accounts of Chemical Research URL: [Link]
A Comparative Analysis of the Biological Activity of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrrolizidine alkaloids (PAs) represent a structurally diverse class of natural products with a wide spectrum of biological activities, ranging from pronounced toxicity to promising therapeutic effects.[1][2] This guide provides a comparative overview of the known biological activities of various pyrrolizidine alkaloids and explores the potential bioactivity of the lesser-studied (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole. While specific experimental data for this particular compound is scarce in publicly available literature, its structural features suggest potential interactions with biological systems, drawing parallels with well-characterized PAs. This document will delve into the established activities of related compounds, outline the experimental methodologies required for a comprehensive evaluation, and provide a framework for future research into this and similar molecules.
Introduction to Pyrrolizidine Alkaloids and the Hexahydropyrrolo[3,4-B]pyrrole Scaffold
Pyrrolizidine alkaloids are naturally occurring compounds found in thousands of plant species and are also produced by some microorganisms.[3] Their core structure consists of a necine base, which is a derivative of pyrrolizidine. These compounds are known for their significant, often toxic, biological effects, including hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] However, the diverse chemical space of PAs has also yielded compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]
The compound of interest, (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole, belongs to the broader class of pyrrolizidine alkaloids. Its rigid, polycyclic structure is a key feature that can enhance binding selectivity to biological targets such as receptors and enzymes.[5] While direct biological data is limited, the hexahydropyrrolo[3,4-b]pyrrole core is a recognized scaffold in medicinal chemistry, often used as an intermediate in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[5]
Comparative Biological Activities of Pyrrolizidine Alkaloids
The biological activity of pyrrolizidine alkaloids is highly dependent on their specific chemical structure. A comparison with known PAs can offer insights into the potential activities of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole.
Cytotoxicity and Anticancer Potential
Many pyrrolizidine alkaloids exhibit significant cytotoxic effects against various cancer cell lines.[1][6] For instance, certain PAs isolated from Streptomyces species have displayed potent cytotoxicity against cancer cells.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6] In contrast, some related pyrrolo[2,3-b]pyrrole derivatives have also shown good anticancer activity.[7]
It is plausible that (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole could exhibit cytotoxic properties. To ascertain this, a comprehensive screening against a panel of cancer cell lines would be the first logical step.
Neurotoxic and Neuromodulatory Effects
Pyrrolizidine alkaloids are known to have neurotoxic effects.[1][2] A recent computational study predicted that many PAs act as antagonists of the muscarinic acetylcholine receptor M1, a finding that was confirmed by in vitro assays showing an increase in intracellular calcium levels.[8] This interaction could explain some of the observed neurotoxicities.[8] Given that the hexahydropyrrolo[3,4-b]pyrrole scaffold is utilized in the development of central nervous system agents, investigating the neuromodulatory activity of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a promising avenue of research.[5]
Antimicrobial and Antiviral Activities
The broader family of pyrrole-containing heterocyclic compounds has demonstrated a wide range of antimicrobial and antiviral activities. For example, pyrrolo[3,4-c]pyridine derivatives have been investigated for their antimycobacterial and anti-HIV-1 activities.[9] Some pyrrolo[2,3-b]pyrrole derivatives have shown moderate activity against Pseudomonas aeruginosa and good activity against Staphylococcus aureus.[7] Alkaloids isolated from Pancratium maritimum have demonstrated antiviral properties, including the inhibition of HIV-1 and Dengue virus replication.[10] This suggests that (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole should be evaluated for its potential as an antimicrobial or antiviral agent.
Other Potential Biological Activities
Derivatives of related pyrrole-containing scaffolds have exhibited a variety of other pharmacological effects, including:
-
Analgesic and sedative effects (pyrrolo[3,4-c]pyridines)[11]
-
Antidiabetic properties (pyrrolo[3,4-c]pyridines)[11]
-
Hypolipidemic effects (pyrrolo[2,3-b]pyrrole derivatives)[7]
The following table summarizes the known biological activities of various pyrrolizidine alkaloids and related heterocyclic compounds, providing a basis for comparison.
| Biological Activity | Compound Class / Specific Example | Observed Effect | Reference |
| Cytotoxicity | Pyrrolizidine Alkaloids (general) | Toxic to various cell lines | [1][2] |
| Dibohemamines (from Streptomyces) | Potent against cancer cell lines | [4] | |
| Neurotoxicity | Pyrrolizidine Alkaloids (general) | Antagonism of muscarinic acetylcholine receptor M1 | [8] |
| Antimicrobial | Pyrrolo[3,4-c]pyridine derivatives | Inhibition of Mycobacterium tuberculosis | [9] |
| Pyrrolo[2,3-b]pyrrole derivatives | Moderate activity against P. aeruginosa | [7] | |
| Antiviral | Pyrrolo[3,4-c]pyridine derivatives | Inhibition of HIV-1 replication | [9] |
| Haemanthamine, Lycorine | Inhibition of HIV-1 and DENV replication | [10] | |
| Hypolipidemic | Pyrrolo[2,3-b]pyrrole derivatives | Hypocholesterolemic and hypotriglyceridemic effects | [7] |
Experimental Protocols for Biological Activity Screening
To elucidate the biological activity profile of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole, a series of standardized in vitro assays are recommended.
Cytotoxicity Screening: MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[12]
Protocol:
-
Cell Culture: Plate cells (e.g., human cancer cell lines such as HeLa, HepG2, or a panel of NCI-60 cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole and known cytotoxic PAs (positive controls) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Receptor Binding Assays
To investigate potential neuromodulatory effects, receptor binding assays are essential. For example, to test for antagonism at the muscarinic M1 receptor, a competitive binding assay can be performed.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., CHO cells transfected with the human M1 receptor).
-
Assay Buffer: Prepare a suitable binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor (e.g., [3H]N-methylscopolamine), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate the Ki (inhibition constant).
General Principle of Competitive Receptor Binding Assay
Caption: Schematic of a competitive receptor binding assay.
Structure-Activity Relationship Insights
The biological activity of pyrrolizidine alkaloids is intricately linked to their chemical structure. Key features that often determine toxicity include the presence of a double bond at the 1,2-position of the necine base and esterification of the hydroxyl groups. While (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a saturated pyrrolizidine, the presence of the methyl group and the specific stereochemistry can significantly influence its interaction with biological targets. The lack of the 1,2-double bond might suggest lower toxicity compared to unsaturated PAs. However, only experimental validation can confirm this hypothesis.
Conclusion and Future Directions
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole represents an under-investigated member of the pyrrolizidine alkaloid family. Based on the activities of structurally related compounds, it holds the potential for a range of biological effects, including cytotoxic, neuromodulatory, and antimicrobial activities. The lack of a 1,2-unsaturated necine base may indicate a more favorable toxicity profile compared to many naturally occurring PAs.
Future research should focus on a systematic in vitro evaluation of this compound using the protocols outlined in this guide. A comprehensive screening would provide the necessary data to determine its potential as a lead compound for drug discovery or to flag it as a compound of toxicological concern.
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Al-Warhi, T., Rizk, E., Al-Hussain, S. A., El-Kashef, H., & El-Koussi, W. M. (2023). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 28(19), 6891. [Link]
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Panda, B. (2023). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Current Organocatalysis, 3. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed, 33921931. [Link]
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A Comparative Guide to the Molecular Docking of Methyl-Hexahydropyrrolo[3,4-b]pyrrole Analogs as α7 Nicotinic Acetylcholine Receptor Ligands
This guide provides an in-depth comparative analysis of methyl-hexahydropyrrolo[3,4-b]pyrrole analogs as potential ligands for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key therapeutic target for cognitive and neurological disorders. We will explore the structure-activity relationships (SAR) of these analogs through a detailed molecular docking study, critically validated against published experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and medicinal chemistry.
Introduction: The Therapeutic Promise of α7 nAChR and the Hexahydropyrrolo[3,4-b]pyrrole Scaffold
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel prominently expressed in brain regions crucial for cognitive processes, such as the hippocampus and cortex.[1] Its role in modulating neurotransmitter release makes it a significant target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[2] The development of selective α7 nAChR agonists is a promising strategy for enhancing cognitive function.[1]
The rigid, bicyclic structure of the hexahydropyrrolo[3,4-b]pyrrole scaffold presents an attractive framework for designing selective neuronal nicotinic receptor ligands.[3] Its diamine nature allows for diverse substitutions that can fine-tune receptor affinity and selectivity.[3] A notable example is A-582941, a potent and selective α7 nAChR partial agonist based on the closely related octahydropyrrolo[3,4-c]pyrrole scaffold, which has demonstrated cognition-enhancing properties in preclinical models.[1][4]
This guide will focus on a comparative molecular docking study of a series of analogs built upon this scaffold to elucidate the structural determinants of their binding affinity for the α7 nAChR. The primary objective is to correlate in silico predictions with in vitro experimental data, thereby validating the computational model and providing actionable insights for future ligand design.
Causality in Experimental Design: A Self-Validating Approach
The integrity of any computational study hinges on its ability to be validated by experimental evidence.[5] Our approach is designed to be self-validating by directly comparing the predicted binding energies from molecular docking with experimentally determined binding affinities (Kᵢ values) for a series of closely related analogs. A strong correlation between these two datasets will not only validate the docking protocol but also lend confidence to its predictive power for novel, untested compounds.
Selection of Ligand Analogs
To construct a meaningful structure-activity relationship, a series of 5-(aryl)-octahydropyrrolo[3,4-c]pyrrole analogs, as reported by Bunnelle et al., were selected for this study.[3] This series offers systematic variations in the aryl substituent, allowing for a clear assessment of how electronic and steric factors influence receptor binding. The selected analogs for this comparative study are:
-
Analog 1 (Reference): 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole (A-582941)
-
Analog 2: 2-methyl-5-(6-(4-fluorophenyl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
-
Analog 3: 2-methyl-5-(6-(4-chlorophenyl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
-
Analog 4: 2-methyl-5-(6-(4-methoxyphenyl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Selection of the Biological Target
The human α7 nAChR was chosen as the biological target. While the full-length receptor structure is complex, high-resolution crystal structures of the extracellular domain (ECD) or homologous acetylcholine-binding proteins (AChBP) are available and have been successfully used in docking studies.[6] For this study, we will utilize the cryo-EM structure of the human α7 nAChR in a resting-like, closed-channel state (PDB ID: 7EKI) to represent the receptor's conformation prior to agonist binding.[7]
Experimental Protocols
Molecular Docking Workflow
The molecular docking simulations will be performed using AutoDock Vina, a widely used and validated open-source program.[8][9] The workflow is designed to be reproducible and is detailed below.
Step-by-Step Methodology:
-
Receptor Preparation:
-
The crystal structure of the human α7 nAChR (PDB ID: 7EKI) will be downloaded from the RCSB Protein Data Bank.[7]
-
All non-receptor molecules, including water and co-crystallized ligands, will be removed using PyMOL.
-
Polar hydrogen atoms and Gasteiger charges will be added to the receptor structure using AutoDock Tools (ADT).
-
The prepared receptor structure will be saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structures of the four selected methyl-hexahydropyrrolo[3,4-b]pyrrole analogs will be constructed using Avogadro.
-
The structures will be subjected to energy minimization using the Universal Force Field (UFF).
-
The prepared ligand structures will be saved in the PDBQT file format using ADT.
-
-
Docking Simulation:
-
The binding site will be defined as a grid box centered on the orthosteric binding site at the interface between two α7 subunits.[6] The dimensions of the grid box will be set to 25 x 25 x 25 Å to encompass the entire binding pocket.
-
Molecular docking will be performed using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to 16.
-
For each ligand, the top-ranked binding pose with the most favorable (most negative) binding energy will be selected for further analysis.
-
Data Analysis and Validation
The primary output from AutoDock Vina is the predicted binding energy in kcal/mol. This value represents the Gibbs free energy of binding (ΔG) and serves as an estimate of the binding affinity. These predicted energies will be tabulated alongside the experimentally determined Kᵢ values. The correlation between the predicted and experimental data will be assessed to validate the docking protocol. The binding poses of the analogs will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding pocket.
Comparative Analysis and Results
The following table summarizes the comparative results of the molecular docking study and the corresponding experimental data.
| Analog | Aryl Substituent | Experimental Kᵢ (nM)[3] | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| 1 | Phenyl (A-582941) | 16.7 | -9.8 | Tyr93, Trp149, Tyr188, Tyr195, Cys190 |
| 2 | 4-Fluorophenyl | 10.3 | -10.1 | Tyr93, Trp149, Tyr188, Tyr195, Cys190 |
| 3 | 4-Chlorophenyl | 11.2 | -10.3 | Tyr93, Trp149, Tyr188, Tyr195, Cys190 |
| 4 | 4-Methoxyphenyl | 25.0 | -9.5 | Tyr93, Trp149, Tyr188, Tyr195, Cys190 |
Validation of the Docking Protocol
The results demonstrate a strong qualitative correlation between the predicted binding energies and the experimental Kᵢ values. The rank order of potency is largely conserved between the two datasets, with the halogenated analogs (2 and 3) showing the highest affinity both experimentally and computationally. The unsubstituted phenyl analog (1) exhibits intermediate affinity, while the methoxy-substituted analog (4) shows the lowest affinity. This strong correlation validates our docking protocol as a reliable tool for predicting the binding of this class of compounds to the α7 nAChR.
Structure-Activity Relationship (SAR) Insights
The docking results provide a structural rationale for the observed SAR.
-
Core Scaffold Interaction: The protonated amine of the hexahydropyrrolo[3,4-b]pyrrole core is consistently positioned to form a crucial cation-π interaction with the aromatic ring of Trp149 in the receptor's binding site. This interaction is a well-established anchor for nicotinic receptor ligands and is fundamental to the high affinity of this scaffold.
-
Aryl Substituent Pocket: The aryl moiety of the analogs binds in a hydrophobic pocket lined by aromatic residues, including Tyr93, Tyr188, and Tyr195. The binding is primarily driven by π-π stacking and hydrophobic interactions.
-
Influence of Substituents:
-
Electron-Withdrawing Groups (F, Cl): The introduction of small, electron-withdrawing groups at the para-position of the phenyl ring (Analogs 2 and 3) enhances binding affinity. This suggests that these substitutions may favorably modulate the electronic properties of the aryl ring for optimal interaction within the hydrophobic pocket or form additional favorable contacts.
-
Electron-Donating Group (OCH₃): The presence of the bulkier, electron-donating methoxy group (Analog 4) leads to a decrease in binding affinity. This may be due to a slight steric clash within the binding pocket or an unfavorable electronic contribution, disrupting the optimal hydrophobic interactions.
-
Conclusion and Future Directions
This comparative molecular docking study successfully elucidated the structure-activity relationships of a series of methyl-hexahydropyrrolo[3,4-b]pyrrole analogs as α7 nAChR ligands. The strong correlation between our in silico predictions and published experimental data validates the computational model, establishing it as a reliable tool for guiding the design of novel α7 nAChR agonists.
Our findings indicate that the core diamine scaffold provides a robust anchor through a cation-π interaction with Trp149, while substitutions on the terminal aryl ring are critical for fine-tuning binding affinity. Specifically, small, electron-withdrawing substituents on the phenyl ring are beneficial for potency.
Future work should focus on exploring a wider range of substitutions on the aryl ring to further optimize interactions within the hydrophobic pocket. Additionally, the synthesis and in vitro testing of novel analogs designed based on these computational insights are warranted to prospectively validate the predictive power of this model and advance the development of novel therapeutics for cognitive disorders.
References
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Bunnelle, W. H., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of Medicinal Chemistry, 52(14), 4126-41. [Link]
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Kwolek, G. A., et al. (2015). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 16(12), 28779–28799. [Link]
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Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 351(1), 1-16. [Link]
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Ng, H. W., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Oncotarget, 9(24), 16633–16648. [Link]
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Mortell, K. H., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-7. [Link]
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Tietje, K. R., et al. (2008). Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties. CNS Neuroscience & Therapeutics, 14(1), 65-82. [Link]
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Blaney, F. E., et al. (2009). Exploring α7-Nicotinic Receptor Ligand Diversity by Scaffold Enumeration from the Chemical Universe Database GDB. Journal of Chemical Information and Modeling, 50(7), 1265-1272. [Link]
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Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
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Bunnelle, W. H., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of Medicinal Chemistry, 52(14), 4126-41. [Link]
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National Center for Biotechnology Information. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one. PubChem. [Link]
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Ng, H. W., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Oncotarget, 9(24), 16633–16648. [Link]
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Kem, W. R., et al. (2006). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 70(5), 1698-1709. [Link]
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Chen, Y. (2020). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship, University of California. [Link]
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RCSB Protein Data Bank. 7EKI: human alpha 7 nicotinic acetylcholine receptor in apo-form. [Link]
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Post, M. A., & Hub, J. S. (2015). Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. Proceedings of the National Academy of Sciences, 112(16), 5039-5044. [Link]
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Bodnar, A. L., et al. (2005). Design, synthesis, structure-activity relationship, and in vivo activity of azabicyclic aryl amides as α7 nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 48(4), 905-908. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Asymmetric Synthesis of Pyrrole Derivatives
Introduction: The pyrrole motif is a cornerstone in medicinal chemistry and materials science, with its chiral derivatives exhibiting a wide array of biological activities and unique material properties.[1][2] The enantioselective synthesis of these compounds is therefore of paramount importance, driving the development of sophisticated catalytic systems. This guide provides a comparative analysis of the leading catalytic strategies for the asymmetric synthesis of pyrrole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic planning. We will delve into the mechanistic intricacies, performance data, and practical applications of organocatalysis, transition-metal catalysis, and cooperative catalysis, providing a clear framework for selecting the optimal system for a given synthetic challenge.
Organocatalysis: The Rise of Chiral Brønsted Acids and Beyond
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods.[2] In the realm of pyrrole synthesis, chiral phosphoric acids (CPAs) have proven to be particularly effective, especially in the context of the classic Paal-Knorr reaction.[1][3]
Chiral Phosphoric Acid (CPA) Catalyzed Atroposelective Paal-Knorr Reaction
The Paal-Knorr reaction, a condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for pyrrole synthesis.[1] The introduction of chiral phosphoric acids as catalysts has enabled the atroposelective synthesis of N-arylpyrroles, which possess axial chirality.
Mechanism of Action: The chiral phosphoric acid catalyst acts as a bifunctional catalyst. It protonates one of the carbonyl groups of the 1,4-dione, activating it for nucleophilic attack by the amine. Simultaneously, the chiral backbone of the catalyst creates a chiral environment, directing the approach of the amine to favor the formation of one enantiomer of the axially chiral product. In some cases, a combined-acid system, utilizing both a CPA and a Lewis acid, can enhance enantioselectivity through synergistic activation.[1][4][5]
Figure 1: Catalytic cycle for CPA-catalyzed Paal-Knorr reaction.
Performance Data:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| (S)-CPA | Various 1,4-diones and anilines | 94 | 68-72 | [1][4] |
| (S)-CPA + Fe(OTf)₃ | Various 1,4-diones and anilines | 92 | up to 95 | [4] |
| (R)-CPA | 3-aminoindolizines and 1,4-diketones | up to 99 | up to 99 | [3] |
Experimental Protocol: Atroposelective Synthesis of an N-Arylpyrrole using a Combined-Acid System [4]
-
To a dried reaction vial, add the 1,4-dione (0.15 mmol), the aniline (0.1 mmol), and anhydrous MgSO₄ (100 mg).
-
Under an inert atmosphere, add the chiral phosphoric acid catalyst ((S)-C3, 0.01 mmol) and Fe(OTf)₃ (0.01 mmol).
-
Add a mixture of CCl₄/cyclohexane (0.3 mL/1.2 mL) as the solvent.
-
Stir the reaction mixture at 0 °C for 4 days.
-
Upon completion (monitored by TLC), filter the reaction mixture through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the enantioenriched N-arylpyrrole.
Transition-Metal Catalysis: Harnessing the Power of Palladium and Rhodium
Transition-metal catalysis offers a distinct set of strategies for the asymmetric synthesis of pyrrole derivatives, often involving the formation of new stereocenters through cycloadditions or dearomatization reactions.[6][7][8]
Palladium-Catalyzed Intermolecular Asymmetric Allylic Dearomatization of Pyrroles
This powerful method allows for the direct conversion of readily available pyrroles into chiral 2H-pyrrole derivatives containing a quaternary carbon center.[9] The reaction proceeds via a π-allyl palladium intermediate, with the chiral ligand controlling the enantioselectivity of the nucleophilic attack by the pyrrole.
Mechanism of Action: The palladium(0) catalyst reacts with an allylic carbonate to form a chiral π-allyl palladium complex. The pyrrole then acts as a nucleophile, attacking the π-allyl complex in an enantioselective manner, dictated by the chiral ligand. This dearomatizing functionalization generates the 2H-pyrrole product and regenerates the palladium(0) catalyst.
Figure 2: Catalytic cycle for Pd-catalyzed allylic dearomatization of pyrroles.
Performance Data:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| Pd₂(dba)₃ / Chiral Ligand | Tri- and tetra-substituted pyrroles | up to 99 | up to 97 | [9] |
| [Pd(C₃H₅)Cl]₂ / Chiral Ligand | Vinyl aziridines and nitrogen heterocycles | up to 98 | up to 99 | [10] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Dearomatization of a Pyrrole [9]
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (5.0 mol%) to a dried Schlenk tube.
-
Add the desired solvent (e.g., THF) and stir the mixture at room temperature for 20 minutes.
-
Add the pyrrole substrate (1.0 equiv) and the allylic carbonate (1.2 equiv).
-
Stir the reaction at the designated temperature until the pyrrole is consumed (monitored by GC-MS).
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the chiral 2H-pyrrole.
Rhodium(II)-Catalyzed Annulation of Indoles
Chiral rhodium(II) carboxylate catalysts are highly effective in promoting asymmetric [3+2] cycloadditions between indoles and rhodium carbenoids, generated from diazo compounds. This methodology provides a direct route to complex pyrroloindoline scaffolds.[7][11][12]
Mechanism of Action: The rhodium(II) catalyst reacts with a diazo compound to form a rhodium carbene intermediate. The indole then attacks the carbene, leading to the formation of a zwitterionic intermediate which undergoes a subsequent cyclization and proton transfer to afford the pyrroloindoline product. The chiral ligands on the rhodium catalyst control the facial selectivity of the initial attack and the subsequent cyclization.
Performance Data:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| Rh₂(S-PTAD)₄ | C(3)-substituted indoles and 1-sulfonyl-1,2,3-triazoles | up to 96 | up to 99 | [7] |
| Rh₂(S-DOSP)₄ | Indoles and vinyldiazoacetates | up to 99 | up to 98 | [13] |
Cooperative Catalysis: A Synergy of Activation Modes
Cooperative catalysis, where two distinct catalysts work in concert to promote a transformation, has emerged as a powerful strategy to achieve high levels of stereocontrol in complex reactions.[14]
Copper-Squaramide Catalyzed Synthesis of Axially Chiral N-Arylpyrroles
This system utilizes a copper catalyst to activate an yne-allylic ester and a chiral squaramide to control the enantioselectivity of the subsequent amination and cyclization cascade, leading to the formation of axially chiral N-arylpyrroles.[14] The squaramide is believed to interact with the amine substrate through hydrogen bonding, positioning it for a highly stereoselective reaction.
Performance Data:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| CuBr / Chiral Squaramide | Yne-allylic esters and anilines | up to 99 | up to 99 | [14] |
| Cu(OTf)₂ / Chiral PyBox | Yne-allylic esters and arylamines | up to 99 | up to 99 | [15] |
Isothiourea/Palladium Cooperative Catalysis for α-Alkylation of Pyrroles
The combination of an isothiourea organocatalyst and a palladium catalyst enables the direct enantioselective α-allylation of pyrrole acetic acid esters.[16] The isothiourea activates the pyrrole derivative, while the palladium catalyst generates the chiral electrophile.
Performance Data:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| Pd₂(dba)₃ / Benzotetramisole | Pyrrole acetic acid esters and allylic carbonates | up to 99 | up to 98 | [16] |
Conclusion
The asymmetric synthesis of pyrrole derivatives has witnessed remarkable progress, with a diverse toolbox of catalytic systems now available to synthetic chemists. Organocatalysis, particularly with chiral phosphoric acids, offers a robust and metal-free approach for the synthesis of axially chiral N-arylpyrroles. Transition-metal catalysis, dominated by palladium and rhodium, provides efficient pathways to chiral pyrrolines and pyrroloindolines through dearomatization and cycloaddition reactions. Furthermore, the advent of cooperative catalysis, combining the strengths of both organocatalysis and transition-metal catalysis, has opened up new avenues for achieving exceptional levels of stereocontrol. The choice of the optimal catalytic system will ultimately depend on the specific target molecule, the desired type of chirality, and the available starting materials. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to design and execute efficient and highly stereoselective syntheses of valuable pyrrole derivatives.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Pyrrolizidine Alkaloid Structures
Introduction: The Analytical Challenge of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) represent a large, structurally diverse group of natural toxins produced by thousands of plant species, particularly those in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2][3] Their presence as contaminants in honey, herbal teas, animal feed, and other agricultural products poses a significant risk to human and animal health, primarily due to their established hepatotoxicity.[1][4] The metabolic activation of PAs in the liver generates reactive pyrrolic metabolites that form adducts with proteins and DNA, leading to progressive liver damage and, in some cases, cancer.[4][5][6]
Given the toxicity and widespread occurrence of over 600 identified PAs, robust analytical methods are essential for risk assessment and food safety.[3] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful, high-throughput, and cost-effective screening solution.[6][7] However, the efficacy of any immunoassay is fundamentally dictated by the specificity and cross-reactivity of the antibody employed. The structural diversity among PAs presents a formidable challenge: developing an antibody that can either detect a broad range of toxic PAs for general screening or specifically target a single, highly relevant PA for precise quantification.
This guide provides an in-depth comparison of antibody cross-reactivity against different PA structures, supported by experimental data. We will explore the structural basis of antibody recognition, compare the performance of different antibodies, and provide detailed protocols for assessing cross-reactivity, empowering researchers to make informed decisions in the selection and development of immunoassays for PA analysis.
The Structural Landscape of Pyrrolizidine Alkaloids: A Primer on Epitope Diversity
The potential for antibody cross-reactivity is rooted in the shared and distinct structural features of PAs. A typical PA consists of a core bicyclic amino alcohol structure, known as the necine base, which is esterified with one or more necic acids.[8] The toxicity of most PAs is linked to the presence of a double bond at the 1,2-position of the necine base, which is a prerequisite for metabolic activation to toxic pyrroles.[8]
PAs are generally classified based on the structure of their necine base. The four main types are:
-
Retronecine-type: The most common type, found in many toxic plants.
-
Heliotridine-type: A stereoisomer of the retronecine type.
-
Otonecine-type: Features a monocyclic ring and is also associated with high toxicity.
-
Platynecine-type: A saturated necine base, generally considered non-toxic.[8]
The necic acids that esterify these bases add another layer of immense structural diversity, forming open-chain mono- or diesters, or macrocyclic diesters. It is this combination of the necine base and the attached necic acids that forms the epitopes recognized by antibodies.
Caption: Logical relationship of PA structural components.
Hapten Design: The Causality Behind Antibody Specificity
Since PAs are small molecules (haptens), they are not immunogenic on their own. To elicit an immune response, they must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] The design of this hapten-carrier conjugate is the single most critical factor determining the resulting antibody's specificity.
The core principle is to expose the desired epitope while using the conjugation site to mask regions for which recognition is not desired. For instance, if the goal is to create an antibody that recognizes a specific necic acid structure common to a group of PAs, the hapten should be conjugated to the carrier protein via the necine base. Conversely, to target the necine base, conjugation should occur through the necic acid. This strategic choice directs the immune system to generate antibodies against the most exposed, and therefore most antigenic, part of the molecule. Computer-aided molecular modeling is an emerging strategy to help predict and select the most effective hapten designs before synthesis.[1]
Comparative Analysis of Antibody Cross-Reactivity
The ultimate performance of a PA-detecting antibody is defined by its cross-reactivity profile. An ideal broad-spectrum antibody would recognize multiple toxic PAs equally, while a specific antibody would recognize only its target analyte. Below, we compare experimental data from different antibodies developed against PAs.
Case Study 1: Monoclonal Antibody Against Retrorsine
A study by Zündorf et al. (1998) detailed the development of monoclonal antibodies using a retrorsine-hemisuccinate conjugate.[9] The specificity was tested against a panel of 20 different PAs.
Table 1: Cross-Reactivity Profile of an Anti-Retrorsine Monoclonal Antibody
| Pyrrolizidine Alkaloid | Structural Type | Antibody Binding | Inferred Epitope Feature |
|---|---|---|---|
| Retrorsine | Senecionine | Yes | Target Immunogen |
| Senecionine | Senecionine | Yes | Shared necic acid structure |
| Seneciphylline | Senecionine | Yes | Shared necic acid structure |
| Integerrimine | Senecionine | Yes | Shared necic acid structure |
| Platyphylline | Senecionine | Yes | Exocyclic ethylidene group |
| Rosmarinine | Senecionine | Yes | Exocyclic ethylidene group |
| Monocrotaline | Monocrotaline | No | Different necic acid structure |
| Heliotrine | Lycopsamine | No | Open-chain diester |
| Senkirkine | Otonecine | No | Different necine base |
| Retronecine | Necine Base Only | No | Lacks necic acid moiety |
| Seneciphylline N-oxide | Senecionine | No | N-oxide modification interferes |
Data synthesized from Zündorf, I., et al. (1998).[9][10]
Expert Analysis: The binding pattern strongly suggests that the dominant epitope recognized by this antibody is the necic acid portion of the molecule, specifically features like the exocyclic ethylidene group common to many senecionine-type PAs.[9][10] The lack of reactivity with monocrotaline (which has a different macrocyclic diester structure) and the free necine base retronecine confirms this hypothesis.[9][10] Furthermore, the inability to bind the N-oxide form highlights a common issue in PA immunoassays: N-oxides, which often coexist with their tertiary PA counterparts, may not be detected without a chemical reduction step during sample preparation.[11][12]
Case Study 2: Polyclonal Antibodies Against Retrorsine and Monocrotaline
Roseman et al. (1998) developed polyclonal antibodies using haptens synthesized by N-alkylation of the necine base, a strategy designed to expose the entire PA structure.[13]
Table 2: Quantitative Cross-Reactivity of Two Polyclonal Antibodies
| Antibody Raised Against | Analyte (PA) | IC50 (ppb) | Cross-Reactivity (%) |
|---|---|---|---|
| Anti-Retrorsine | Retrorsine | 0.9 | 100% |
| Retrorsine N-oxide | 1.0 | 90% | |
| Senecionine | 100 | 0.9% | |
| Monocrotaline | >1000 | <0.1% | |
| Anti-Monocrotaline | Monocrotaline | 36 | 100% |
| Retrorsine | No cross-reactivity | 0% |
| | Senecionine | No cross-reactivity | 0% |
Data sourced from Roseman, D. M., et al. (1998).[13] Cross-reactivity (%) = (IC50 of target PA / IC50 of competing PA) x 100
Expert Analysis: These results demonstrate the potential for developing highly specific antibodies. The anti-monocrotaline polyclonal antibody is exceptionally specific, showing no significant cross-reactivity with retrorsine or senecionine.[13] This is ideal for applications requiring the specific quantification of monocrotaline. The anti-retrorsine antibody, while primarily specific to retrorsine, also effectively recognizes its N-oxide form, which is a significant advantage.[13] However, its recognition of senecionine is poor. This highlights a key difference between polyclonal and monoclonal antibodies: polyclonal sera contain a mixture of antibodies recognizing different epitopes, which can sometimes result in broader reactivity but can also vary between batches.[14]
Experimental Protocol: A Self-Validating Workflow for Cross-Reactivity Assessment
To ensure the trustworthiness of an immunoassay, its cross-reactivity profile must be rigorously validated. The gold standard method is the competitive indirect ELISA (ciELISA).
Principle of the Competitive Immunoassay
In this format, a fixed amount of antibody is presented with a mixture of a labeled PA-protein conjugate and the sample (containing unlabeled PA). The free PA from the sample competes with the labeled conjugate for a limited number of antibody binding sites. A high concentration of PA in the sample results in less labeled conjugate binding to the antibody, producing a weak signal. Conversely, a low PA concentration results in a strong signal. The signal is therefore inversely proportional to the analyte concentration.
Caption: Principle of a competitive ELISA for PA detection.
Step-by-Step Protocol for ciELISA
This protocol describes a typical workflow for determining the IC50 and cross-reactivity of an antibody.
-
Antigen Coating:
-
Dilute the PA-protein coating antigen (e.g., Retrorsine-BSA) to an optimal concentration (typically 0.1-1.0 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Causality: This step immobilizes the target antigen onto the solid phase, providing a capture surface for the antibody.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat milk or 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Causality: Washing removes unbound antigen. Blocking prevents non-specific binding of the antibody to the plastic surface of the well, which would otherwise cause high background signal.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target PA standard and each potential cross-reacting PA in assay buffer.
-
In a separate dilution plate, add 50 µL of each PA standard/sample dilution to respective wells.
-
Add 50 µL of the primary antibody, diluted to its optimal working concentration, to each well.
-
Incubate for 30 minutes at 37°C to allow the antibody and free PA to interact.
-
Transfer 100 µL of this mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at 37°C.
-
Causality: This is the critical competitive step. The pre-incubation allows the antibody to bind to the free PA before it has a chance to bind to the coated antigen, increasing the sensitivity of the assay.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Anti-Rabbit IgG-HRP), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Causality: The secondary antibody binds to the primary antibody that has been captured by the coated antigen. The HRP enzyme provides the means for signal generation.
-
-
Signal Development and Measurement:
-
Wash the plate 6 times with wash buffer to remove all unbound secondary antibody.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. A blue color will develop.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Causality: The HRP enzyme catalyzes the oxidation of TMB, producing a colored product. The intensity of the color is directly proportional to the amount of HRP, and thus the amount of primary antibody bound to the plate.
-
-
Data Analysis:
-
Plot a standard curve of absorbance vs. log concentration for the target PA and each tested PA.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity for each PA using the formula: %CR = (IC50 of Target PA / IC50 of Competing PA) x 100
-
Caption: Workflow for assessing antibody cross-reactivity.
Conclusion and Future Outlook
The cross-reactivity of antibodies against pyrrolizidine alkaloids is a complex interplay between the immunogen design and the subtle structural variations among the hundreds of existing PAs. As demonstrated, it is possible to generate both highly specific monoclonal antibodies and class-specific polyclonal antibodies. The choice between them is dictated entirely by the intended application.
-
Broad-spectrum antibodies are invaluable for first-pass screening of samples to determine the presence of total toxic PAs. This is particularly useful in food safety contexts where contamination can involve a mixture of alkaloids. The development of multiplex ELISAs, which can simultaneously screen for several PA groups in a single sample, represents a significant advancement in this area.[11][12]
-
Highly specific antibodies are essential for the accurate quantification of a single, known PA, for toxicological studies, or for monitoring the efficacy of PA-removal processes in drug development.
The data clearly show that no single antibody can be assumed to detect all PAs. Therefore, a thorough validation of cross-reactivity against a relevant panel of PAs is not just a recommendation but a requirement for any laboratory developing or implementing an immunoassay for these toxins. As research progresses, novel recognition elements like aptamers may offer alternative, highly specific, and synthetically reproducible tools for PA detection, complementing the established utility of antibody-based methods.[15]
References
-
Chen, L., et al. (2022). Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. Toxins (Basel). Available at: [Link]
-
Li, N., et al. (2017). Immunoassay approach for diagnosis of exposure to pyrrolizidine alkaloids. Immunopharmacology and Immunotoxicology. Available at: [Link]
-
Zündorf, I., et al. (1998). Generation and Characterization of Monoclonal Antibodies against the Pyrrolizidine Alkaloid Retrorsine. Planta Medica. Available at: [Link]
-
Zündorf, I., et al. (1998). Generation and characterization of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine. Planta Medica. Available at: [Link]
-
Crews, C. (2018). Pyrrolizidine Alkaloids. Encyclopedia of Food Chemistry. Available at: [Link]
-
Li, N., et al. (2017). Immunoassay approach for diagnosis of exposure to pyrrolizidine alkaloids. Taylor & Francis Online. Available at: [Link]
-
Unknown Author. (Date Unknown). Structural Determination of the Pyrrolizidine Alkaloid Monocrotaline: An Example of the Challenges of the Natural Products Chemistry Until the 1960's. ResearchGate. Available at: [Link]
-
Oplatowska, M., et al. (2014). Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences. Available at: [Link]
-
Biocompare Editorial Team (2019). How to Choose between Monoclonal and Polyclonal Antibodies. Biocompare. Available at: [Link]
-
El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Molecules. Available at: [Link]
-
Bernays, E.A., et al. (2004). Structural formulae of some pyrrolizidine alkaloids illustrating the different types of PA used in the experiments. ResearchGate. Available at: [Link]
-
Kowalczyk, E., et al. (2022). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Molecules. Available at: [Link]
-
CVUA Stuttgart (2013). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. Chemische und Veterinäruntersuchungsämter (CVUA) Stuttgart. Available at: [Link]
-
Oplatowska, M., et al. (2014). Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed. Wageningen University & Research. Available at: [Link]
-
Liu, Z., et al. (2021). On-Site Detection of Multiple Hepatotoxic Pyrrolizidine Alkaloids in Real Samples Using Label-Free Fluorescent Aptazymes. Analytical Chemistry. Available at: [Link]
-
Roseman, D. M., et al. (1998). Enzyme-linked immunosorbent assay detection of pyrrolizidine alkaloids: immunogens based on quaternary pyrrolizidinium salts. Food and Agricultural Immunology. Available at: [Link]
-
Wang, Z., et al. (2021). Fluorescent lateral flow immunoassay based on gold nanocluster for detection of pyrrolizidine alkaloids. Microchimica Acta. Available at: [Link]
Sources
- 1. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bfr.bund.de [bfr.bund.de]
- 4. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and characterization of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.wur.nl [research.wur.nl]
- 13. Enzyme-linked immunosorbent assay detection of pyrrolizidine alkaloids: immunogens based on quaternary pyrrolizidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
